2-Chloro-4-methoxyphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRRKLFFYSLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171077 | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-03-6 | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxyphenol, also known as 3-chloro-4-hydroxyanisole, is an organic compound with the chemical formula C₇H₇ClO₂.[1][2] It belongs to the class of substituted phenols, which are important structural motifs in a variety of biologically active molecules and are used as building blocks in organic synthesis. Understanding the physical properties of this compound is fundamental for its application in research and development, particularly in areas such as medicinal chemistry and material science. This guide provides a comprehensive overview of its key physical characteristics, supported by standard experimental methodologies.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different solvents, its stability under various conditions, and its potential for purification.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO₂ | [3][4] |
| Molecular Weight | 158.58 g/mol | [1][2][5] |
| CAS Number | 18113-03-6 | [1][3][5] |
| Appearance | White to cream or yellow to brown crystalline powder or fused solid. | [2][3] |
| Melting Point | 36-44 °C | [1][3] |
| Boiling Point | Not explicitly found for this compound. For the related isomer 4-Chloro-2-methoxyphenol, the boiling point is 241 °C. | [6] |
| Density | 1.153 g/mL at 25 °C | [1][4] |
| Flash Point | 85 °C (185 °F) - closed cup | [1][4] |
| Solubility | While specific data for this compound is limited, related methoxyphenols are generally soluble in organic solvents like ethanol and acetone and have limited solubility in water. | [7] |
| pKa | A predicted pKa for the isomeric 4-Chloro-2-methoxyphenol is 9.52 ± 0.18. The pKa of the phenolic hydroxyl group is influenced by the electron-withdrawing chloro group. | [6][8] |
Experimental Protocols
The determination of the physical properties listed above follows well-established laboratory procedures. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover or digital Mel-Temp), capillary tubes, thermometer, and a sample of this compound.
-
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. The observed range for this compound is 36-44 °C.[1][3]
-
Density Measurement (Pycnometer Method)
-
Objective: To determine the mass per unit volume of the substance.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed.
-
The process is repeated with the pycnometer filled with a known mass of this compound (in its liquid state, if necessary, by gentle heating above its melting point) and then topped up with a non-reactive solvent of known density if the sample is solid at the measurement temperature.
-
The density is calculated using the masses and the known volume of the pycnometer. For this compound, the density is reported as 1.153 g/mL at 25 °C.[1][4]
-
Solubility Assessment
-
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
-
Procedure (Qualitative):
-
A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL of water, ethanol, acetone).
-
The mixture is agitated (vortexed) at a controlled temperature.
-
Visual observation determines if the solid dissolves completely. If it does, the compound is classified as soluble. If not, it is classified as sparingly soluble or insoluble.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for characterizing the physical properties of a chemical compound like this compound.
Caption: Logical workflow for the physical characterization of this compound.
References
- 1. This compound 98 18113-03-6 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. byjus.com [byjus.com]
2-Chloro-4-methoxyphenol chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 2-Chloro-4-methoxyphenol, a substituted phenol derivative of interest to researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and methods for its characterization.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound. The structure consists of a phenol ring substituted with a chlorine atom at the ortho position and a methoxy group at the para position relative to the hydroxyl group.
IUPAC Name: this compound[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₇ClO₂[1] |
| Molecular Weight | 158.58 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 41-44 °C |
| Boiling Point | Not available |
| Density | 1.153 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
| CAS Number | 18113-03-6[1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are provided in this section.
Synthesis of this compound
A reported synthesis of this compound involves the nucleophilic chlorination of a quinone monoketal.[2]
Materials:
-
Quinone monoketal precursor
-
N,N'-Dimethylhydrazine dihydrochloride
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the quinone monoketal in acetonitrile, add N,N'-dimethylhydrazine dihydrochloride.
-
The reaction mixture is heated to reflux and stirred for a specified time, monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude this compound.
Purification of this compound
The crude product can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization of this compound
The identity and purity of the synthesized compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern of the ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbon bearing the hydroxyl group.
Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, as well as a characteristic isotopic pattern for the presence of a chlorine atom.
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether and phenol.
Experimental Workflow
The overall experimental process from synthesis to characterization is depicted in the following workflow diagram.
References
An In-depth Technical Guide to 2-Chloro-4-methoxyphenol (CAS: 18113-03-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-methoxyphenol, a substituted phenolic compound with potential applications in various fields of chemical and biological research. This document collates its known chemical and physical properties, outlines a plausible synthetic route, and explores its potential biological activities based on studies of structurally related compounds.
Chemical and Physical Properties
This compound, also known as 3-Chloro-4-hydroxyanisole, is a solid organic compound.[1] Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₂ | [2] |
| Molecular Weight | 158.58 g/mol | [2] |
| Appearance | White to cream to yellow to brown crystalline powder or fused solid | |
| Melting Point | 39°C to 44°C | [2] |
| Density | 1.153 g/mL at 25°C | [2] |
| Flash Point | 85°C (185°F) - closed cup | [2] |
| Odor | Phenol-like | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 18113-03-6 | [2] |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | [3] |
| InChIKey | GNVRRKLFFYSLGT-UHFFFAOYSA-N | [3] |
| SMILES | COc1ccc(O)c(Cl)c1 | [2] |
| PubChem CID | 87459 | [2] |
| EC Number | 242-007-3 | [3] |
| MDL Number | MFCD00070773 | [2] |
Synthesis
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via selective ortho-chlorination of 4-methoxyphenol.
Materials:
-
4-methoxyphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃) (catalyst)
-
Diphenyl sulfide (catalyst)
-
Inert solvent (e.g., dichloromethane)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methoxyphenol in an inert solvent such as dichloromethane.
-
Add the catalyst system, consisting of anhydrous aluminum chloride (0.1-10% by weight relative to 4-methoxyphenol) and diphenyl sulfide (0.1-10% by weight relative to 4-methoxyphenol).
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0196260B1 - Process for the selective chlorination of phenolic compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Spectral Analysis of 2-Chloro-4-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 2-Chloro-4-methoxyphenol (CAS No: 18113-03-6), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.
Spectroscopic Data Summary
The spectral data for this compound has been compiled and is presented in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.93 | d | 1H | Ar-H |
| 6.83 | dd | 1H | Ar-H |
| 6.72 | d | 1H | Ar-H |
| 5.65 | s | 1H | OH |
| 3.76 | s | 3H | OCH₃ |
Solvent: CDCl₃, Instrument: 400 MHz[1]
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-O (methoxy) |
| 147.1 | C-OH |
| 119.5 | C-Cl |
| 116.8 | Ar-CH |
| 115.9 | Ar-CH |
| 114.2 | Ar-CH |
| 56.0 | OCH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3450 | Broad | O-H stretch (phenolic) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2830-2950 | Medium | Aliphatic C-H stretch (methoxy) |
| 1500-1600 | Strong | Aromatic C=C stretch |
| 1200-1260 | Strong | C-O stretch (aryl ether) |
| 1030-1050 | Strong | C-O stretch (methoxy) |
| 700-800 | Strong | C-Cl stretch |
Technique: Attenuated Total Reflectance (ATR)[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are listed below.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (Molecular ion) |
| 143 | High | [M-CH₃]⁺ |
| 115 | Medium | [M-CH₃-CO]⁺ |
| 107 | High | [M-Cl]⁺ |
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]
Experimental Protocols
The following sections describe the methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]
Procedure:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The ATR accessory is clamped down to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as dichloromethane or methanol.[3]
-
Gas Chromatography: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment. The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for the spectral analysis of this compound.
References
An In-Depth Technical Guide to the Solubility of 2-Chloro-4-methoxyphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methoxyphenol. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a theoretical assessment of its solubility based on its molecular structure, detailed experimental protocols for solubility determination, and visualizations to aid in experimental design and comprehension.
Understanding the Solubility Profile of this compound
This compound is a substituted phenol with applications in organic synthesis. Its solubility is a critical parameter for its use in various chemical reactions, purification processes, and formulation development.
Molecular Structure and Polarity:
The molecular structure of this compound dictates its solubility in different organic solvents. Key structural features include:
-
A phenolic hydroxyl (-OH) group: This group is polar and capable of forming hydrogen bonds, suggesting a propensity for solubility in polar protic solvents like alcohols.
-
A methoxy (-OCH3) group: This group adds to the polarity of the molecule.
-
A chlorine (-Cl) atom: The presence of a halogen atom increases the molecular weight and can influence polarity.
-
An aromatic benzene ring: This part of the molecule is nonpolar.
The combination of these functional groups gives this compound both polar and non-polar characteristics, making its solubility highly dependent on the specific solvent. It is expected to be more soluble in organic solvents than in water.
Quantitative Solubility Data
As specific quantitative solubility data for this compound is not widely available in published literature, the following table is provided as a template for researchers to record their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, the following experimental protocols are recommended. The most common and robust method is the shake-flask method, followed by a suitable analytical technique to determine the concentration of the solute in the saturated solution.
3.1. Shake-Flask Method for Achieving Equilibrium
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1]
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled environment.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
After the equilibration period, allow the mixture to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
The clear filtrate is the saturated solution of this compound in the specific solvent at the tested temperature.
-
Analyze the concentration of this compound in the saturated solution using one of the analytical methods described below.
3.2. Analytical Methods for Concentration Determination
3.2.1. Gravimetric Analysis
This is a straightforward method for determining the concentration of a non-volatile solute.[2][3][4]
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish.
-
Re-weigh the dish with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.
-
Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven at an appropriate temperature.
-
Cool the dish in a desiccator and weigh it.
-
The mass of the solid residue is the amount of this compound that was dissolved in the known volume of the solvent.
-
Calculate the solubility in g/L or other desired units.
3.2.2. UV-Vis Spectrophotometry
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and the solvent does not interfere with the absorbance.
Procedure:
-
Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Analyze the Saturated Solution:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[5][6]
Procedure:
-
Develop an HPLC Method:
-
Select a suitable HPLC column (e.g., C18) and mobile phase.
-
Determine the optimal detection wavelength for this compound using a UV detector.
-
Establish a gradient or isocratic elution method that provides a sharp, well-resolved peak for the analyte.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Analyze the Saturated Solution:
-
Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the provided templates and diagrams, scientists can generate the critical data needed for their research and development activities.
References
Material Safety Data Sheet (MSDS) Technical Guide: 2-Chloro-4-methoxyphenol
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-Chloro-4-methoxyphenol (CAS: 18113-03-6). The information is compiled from multiple safety data sheets and regulatory sources, presenting key data in a structured format to support laboratory safety, risk assessment, and handling protocols.
Chemical Identification and Physical Properties
This compound is a substituted phenol compound used in various chemical syntheses. Understanding its fundamental properties is the first step in safe handling.
Table 1: General Information
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 3-Chloro-4-hydroxyanisole, 2-Chloro-p-guaiacol | [4] |
| CAS Number | 18113-03-6 | [1][2][3][5][6] |
| Molecular Formula | C₇H₇ClO₂ | [1][4][5][6] |
| Molecular Weight | 158.58 g/mol | [1][2][4][6] |
| EC Number | 242-007-3 |[1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to cream or yellow-brown crystalline powder/fused solid | [4][5] |
| Melting Point | 36 - 44 °C | [2][5][6] |
| Density | 1.153 g/mL at 25 °C | [2] |
| Flash Point | 85 °C (185 °F) - Closed Cup | [2][6] |
| Form | Solid |[2] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards requiring specific precautions.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Code | Source |
|---|---|---|---|---|
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 | [1][2][3] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation | H319 | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 | [1][2][3] |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed | H302 | [6] |
| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin | H312 | [6] |
| Signal Word | Warning | | |[1][2][3] |
The following diagram illustrates the relationship between the identified chemical hazards and the minimum required personal protective equipment.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
Table 4: First Aid Measures by Exposure Route
| Exposure Route | First Aid Procedure | Source |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [3][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, get medical help. | [3][8] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |[3][6][8] |
This workflow outlines the decision-making process for responding to an exposure incident.
References
- 1. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 18113-03-6 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-chloro-4-méthoxyphénol, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Guide to the Purity and Assay of Commercial 2-Chloro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and assay of commercial 2-Chloro-4-methoxyphenol. The document details common analytical methodologies, potential impurity profiles, and presents quantitative data from various commercial sources. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures for this important chemical intermediate.
Introduction
This compound (CAS RN: 18113-03-6) is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this raw material is critical to ensure the safety, efficacy, and quality of the final products. This guide outlines the analytical techniques and potential impurities associated with commercially available this compound.
Commercial Purity Specifications
Commercial grades of this compound are available from various suppliers, with purity levels typically ranging from 95% to over 98%. The assay is commonly performed using Gas Chromatography (GC). A summary of specifications from prominent chemical suppliers is presented below.
| Supplier | Purity Specification | Assay Method | Appearance |
| Thermo Scientific Chemicals | ≥96.0%[1] | GC | White to cream to yellow to brown crystalline powder or fused solid |
| CymitQuimica | ≥95% | Not Specified | Light yellow to beige fused solid |
| Tokyo Chemical Industry | >98.0%[2] | GC | White to Gray to Brown powder to crystal |
| Sigma-Aldrich | 98% | Not Specified | Solid |
Potential Impurity Profile
The most common industrial synthesis of this compound involves the direct chlorination of 4-methoxyphenol. This process can lead to the formation of several process-related impurities. Understanding this synthetic route is crucial for identifying potential contaminants.
A logical workflow for identifying potential impurities is outlined below:
The primary impurities to consider in commercial this compound are:
-
Unreacted Starting Material: 4-Methoxyphenol.
-
Isomeric Impurities: Positional isomers formed during chlorination, with 3-Chloro-4-methoxyphenol being a likely candidate.
-
Over-reacted Products: Di-chlorinated species such as 2,3-dichloro-4-methoxyphenol, 2,5-dichloro-4-methoxyphenol, and 2,6-dichloro-4-methoxyphenol.
Experimental Protocols for Purity and Assay
The determination of purity and the quantification of impurities in this compound are typically achieved using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Method for Assay and Impurity Profiling
GC with Flame Ionization Detection (GC-FID) is a robust and widely used method for the assay of this compound and the separation of its volatile impurities. For unambiguous identification of impurities, Mass Spectrometry (GC-MS) is the preferred technique.
Sample Preparation:
A stock solution of the this compound sample is prepared by accurately weighing approximately 100 mg of the material and dissolving it in a suitable solvent (e.g., methanol, acetone) to a final volume of 10 mL. This stock solution is then further diluted to an appropriate concentration for GC analysis.
Instrumentation and Conditions (General Protocol based on EPA Method 8041A for Phenols):
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Temperature Program: An optimized temperature gradient is crucial for separating the main component from its potential impurities. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Detector: FID for quantification or MS for identification and quantification.
The following diagram illustrates a general workflow for the GC analysis:
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination
Reverse-phase HPLC with UV detection is another powerful technique for the analysis of this compound and its impurities. It is particularly useful for separating non-volatile or thermally labile impurities.
Sample Preparation:
Similar to the GC method, a stock solution of the sample is prepared by accurately weighing the material and dissolving it in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol).
Instrumentation and Conditions (General Protocol):
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the separation of phenolic compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential impurities exhibit significant absorbance (e.g., 280 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
The logical flow for HPLC analysis is depicted below:
Conclusion
The quality of commercial this compound is paramount for its application in the synthesis of pharmaceuticals and other high-value chemicals. A thorough understanding of its potential impurity profile, based on its synthetic route, is essential for developing and implementing robust analytical methods for quality control. Gas Chromatography and High-Performance Liquid Chromatography are the primary techniques for assay and impurity determination. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical raw material.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Chloro-4-methoxyphenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous substituted phenols and established thermal analysis methodologies to present a predictive yet scientifically grounded assessment. The experimental protocols, data tables, and pathway visualizations are designed to serve as a practical reference for researchers undertaking thermal analysis of this and similar molecules.
Executive Summary
This compound is a substituted phenol of interest in various chemical and pharmaceutical applications. Understanding its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior under elevated temperatures. This guide outlines the expected thermal behavior of this compound, including its decomposition onset, kinetic parameters, and potential decomposition products. The methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) are detailed to provide a framework for experimental validation.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for interpreting thermal analysis data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇ClO₂ |
| Molecular Weight | 158.58 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 41-44 °C |
| Boiling Point | 256 °C (Predicted) |
| Flash Point | 113 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Thermal Analysis: Methodology and Predicted Data
Thermal analysis techniques are crucial for characterizing the thermal stability of a compound. The following sections detail the experimental protocols for TGA and DSC and present predicted data based on the behavior of similar phenolic compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss.
3.1.1 Experimental Protocol: TGA
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: High-purity nitrogen or air at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).
3.1.2 Predicted TGA Data
Based on the thermal behavior of other chlorinated and methoxylated phenols, a single-step decomposition is anticipated in an inert atmosphere. The predicted TGA data is summarized in Table 2.
Table 2: Predicted TGA Data for this compound in a Nitrogen Atmosphere
| Parameter | Predicted Value |
| Heating Rate | 10 °C/min |
| Tonset (Onset of Decomposition) | 220 - 240 °C |
| Tpeak (Peak Decomposition Temperature) | 260 - 280 °C |
| Mass Loss | 95 - 99% |
| Residue at 600 °C | < 5% |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
3.2.1 Experimental Protocol: DSC
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan.
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting endotherm and any exothermic events corresponding to decomposition.
3.2.2 Predicted DSC Data
The DSC thermogram is expected to show a sharp endotherm corresponding to the melting of the crystalline solid, followed by a broad exotherm at higher temperatures, indicating decomposition.
Table 3: Predicted DSC Data for this compound
| Parameter | Predicted Value |
| Heating Rate | 10 °C/min |
| Melting Point (Tm) | 41 - 44 °C |
| Enthalpy of Fusion (ΔHfus) | 80 - 100 J/g |
| Decomposition Onset (Td) | 225 - 245 °C |
| Decomposition Enthalpy (ΔHd) | -200 to -300 J/g (Exothermic) |
Decomposition Pathway and Products
The thermal decomposition of this compound is likely to proceed through homolytic cleavage of its weakest bonds. The methoxy and chloro substituents, along with the phenolic hydroxyl group, will influence the decomposition pathway.
Predicted Decomposition Pathway
The primary decomposition pathways are expected to involve the cleavage of the C-Cl, O-CH₃, and C-O bonds. Radical-induced reactions are also likely to play a significant role. The thermolysis of a related compound, 2-methoxyphenol, has been shown to proceed via cleavage of the methoxyl O-C bond, leading to the formation of methane and 1,2-dihydroxybenzene.[1]
Caption: Predicted thermal decomposition pathway of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)
Pyrolysis-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
4.2.1 Experimental Protocol: Pyrolysis-GC-MS
-
Instrument: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 600 °C
-
Pyrolysis Time: 10 seconds
-
Atmosphere: Helium
-
-
GC Conditions:
-
Column: 5% Phenyl polysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280 °C
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a library (e.g., NIST).
4.2.2 Predicted Decomposition Products
Based on the structure of this compound and the known decomposition pathways of similar compounds, the products listed in Table 4 are anticipated.
Table 4: Predicted Thermal Decomposition Products of this compound
| Predicted Product | Chemical Formula | Notes |
| Hydrogen Chloride | HCl | From cleavage of the C-Cl bond. |
| Methane | CH₄ | From cleavage of the O-CH₃ bond. |
| Carbon Monoxide | CO | From ring fragmentation. |
| Phenol | C₆H₆O | From demethoxylation and dechlorination. |
| Chlorophenols | C₆H₅ClO | Isomers formed through rearrangement. |
| Methoxyphenols | C₇H₈O₂ | Isomers formed through rearrangement. |
| Chlorinated Cresols | C₇H₇ClO | From methylation and rearrangement. |
| Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) | Varies | Potential trace byproducts at high temperatures, especially in the presence of oxygen. |
Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for thermal analysis.
Conclusion
This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. While direct experimental data is currently scarce, the methodologies and predicted data presented herein, based on the behavior of analogous compounds, offer a robust starting point for researchers. The key takeaways are:
-
This compound is expected to be thermally stable up to approximately 220 °C.
-
Decomposition is likely to be an exothermic process.
-
The primary decomposition products are anticipated to include hydrogen chloride, methane, and various phenolic derivatives.
-
Careful consideration should be given to the potential formation of hazardous byproducts, such as PCDD/Fs, under certain conditions.
It is strongly recommended that the predicted data be validated through rigorous experimental work following the protocols outlined in this guide. This will ensure a comprehensive and accurate understanding of the thermal properties of this compound for its safe and effective application.
References
2-Chloro-4-methoxyphenol molecular weight and formula
This document provides the core physicochemical properties of 2-Chloro-4-methoxyphenol, a compound relevant to various research and development applications. The following data has been compiled for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.
| Parameter | Value | Citations |
| Molecular Formula | C₇H₇ClO₂ | [1][2][3][4] |
| Molecular Weight | 158.58 g/mol | [1][2][3] |
Note on Molecular Weight: Minor variations in the reported molecular weight (e.g., 158.581 g/mol or 158.58228 g/mol ) exist across different sources, which are attributable to differences in calculation methods or isotopic composition.[1][2][3] For most practical purposes, 158.58 g/mol is a suitable value.
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.
References
- 1. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to 2-Chloro-4-methoxyphenol
Introduction: 2-Chloro-4-methoxyphenol is a halogenated aromatic organic compound belonging to the class of chlorophenols. As a substituted guaiacol, it serves as a valuable building block in organic synthesis. Its structural features—a phenol ring, a chloro group, and a methoxy group—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for various chemical modifications, influencing the molecule's reactivity and potential biological activity. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its relevance in research and drug development for scientists and professionals in the field.
Compound Identification and Synonyms
Accurate identification of chemical compounds is critical in research and development. This compound is known by several names in literature and commercial catalogs.
| Identifier Type | This compound |
| IUPAC Name | This compound[1] |
| CAS Number | 18113-03-6[1] |
| Molecular Formula | C₇H₇ClO₂[1] |
| Synonyms | 3-Chloro-4-hydroxyanisole, Phenol, 2-chloro-4-methoxy-[1] |
| InChI Key | GNVRRKLFFYSLGT-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC(=C(C=C1)O)Cl[1] |
| EC Number | 242-007-3[1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems. The following table summarizes its key properties.
| Property | Value |
| Molecular Weight | 158.58 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 41-44 °C (lit.)[1] |
| Density | 1.153 g/mL at 25 °C (lit.)[1] |
| Flash Point | 85 °C (185 °F) - closed cup[1] |
| Kovats Retention Index | 1260.1 (Semi-standard non-polar)[1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. One highly efficient method involves the nucleophilic chlorination of a quinone monoketal intermediate.
Protocol: Synthesis via Nucleophilic Chlorination of a Quinone Monoketal [2]
This protocol describes the synthesis of this compound from a quinone monoketal precursor, which can be prepared from 4-methoxyphenol. The reaction proceeds via a formal Sₙ2′ substitution by a chloride ion.
Materials:
-
Quinone monoketal (prepared from 4-methoxyphenol)
-
N,N′-Dimethylhydrazine dihydrochloride
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the starting quinone monoketal (1 equivalent).
-
Add N,N′-Dimethylhydrazine dihydrochloride (1.2 equivalents) to the flask.
-
Add anhydrous acetonitrile as the solvent to achieve a suitable concentration (e.g., 0.1 M).
-
Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel if necessary. A yield of up to 99% has been reported for this transformation[2].
Relevance in Research and Drug Development
While direct studies on specific signaling pathways modulated by this compound are limited, its structural motifs are of significant interest in medicinal chemistry. The chloro and methoxy groups are crucial substituents used to modulate the pharmacological and pharmacokinetic properties of drug candidates[3][4].
-
Antioxidant and Anti-inflammatory Potential: The 2-methoxyphenol (guaiacol) scaffold is present in many natural products with known biological activities. This class of compounds has been investigated for antioxidant and selective cyclooxygenase-2 (COX-2) inhibitory activities, which are key targets in anti-inflammatory drug design[5].
-
Building Block for Bioactive Molecules: As a substituted phenol, this compound is a versatile building block. For instance, related 4-substituted-2-methoxyphenols have been used to synthesize hydroxylated biphenyls, which were subsequently evaluated for their antitumor activity against malignant melanoma cell lines[6].
-
Role of Functional Groups: The chlorine atom can form halogen bonds and increase metabolic stability and cell membrane permeability. The methoxy group can act as a hydrogen bond acceptor and influence conformation and metabolic pathways[3]. These properties make this compound a valuable starting point for generating libraries of derivatives for screening.
The general workflow for utilizing such a compound in a drug discovery program is illustrated below.
Caption: A logical workflow for drug discovery starting from a chemical scaffold.
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
This technical guide provides a foundational understanding of this compound for researchers and professionals. Its versatile chemistry and the established roles of its functional groups in medicinal chemistry underscore its potential as a valuable intermediate in the development of new therapeutic agents.
References
- 1. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. youtube.com [youtube.com]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-4-methoxyphenol from Chlorohydroquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Chloro-4-methoxyphenol from chlorohydroquinone. The synthesis is based on a regioselective Williamson ether synthesis, exploiting the differential acidity of the hydroxyl groups on the chlorohydroquinone ring. The protocol described herein is a representative method and may require optimization for specific laboratory conditions and desired yield and purity.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis from the readily available starting material, chlorohydroquinone, presents a challenge in achieving regioselective methylation. The presence of the electron-withdrawing chlorine atom increases the acidity of the adjacent hydroxyl group (at the C-2 position) relative to the hydroxyl group at the C-4 position. This difference in acidity can be exploited to achieve selective deprotonation and subsequent methylation at the C-4 position under carefully controlled reaction conditions. The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1] By employing a suitable base and a methylating agent, along with a phase-transfer catalyst to enhance reactivity and selectivity, the synthesis of this compound can be achieved.
Principle of the Method
The synthesis of this compound from chlorohydroquinone is accomplished via a regioselective Williamson ether synthesis. The key to the regioselectivity lies in the preferential deprotonation of the more acidic hydroxyl group at the 2-position of chlorohydroquinone by a slight molar excess of a base. The resulting phenoxide is then reacted with a methylating agent. To favor the formation of the desired product, this protocol utilizes a phase-transfer catalyst which can improve the yield and selectivity of mono-alkylation.[2]
Experimental Protocols
Materials and Equipment
-
Chlorohydroquinone
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (optional, for high purity)
Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add chlorohydroquinone (1.0 eq) and toluene (100 mL).
-
Addition of Base and Catalyst: To the stirring suspension, add a solution of sodium hydroxide (1.1 eq) in water (20 mL) followed by the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).
-
Methylation: Heat the mixture to 60°C. Once the temperature is stable, add dimethyl sulfate (1.05 eq) dropwise from the dropping funnel over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
-
Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Reactants | |
| Chlorohydroquinone | 1.0 eq |
| Dimethyl Sulfate | 1.05 eq |
| Sodium Hydroxide | 1.1 eq |
| Tetrabutylammonium Bromide | 0.05 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 60°C |
| Reaction Time | 2-4 hours |
| Work-up & Purification | |
| Extraction Solvent | Dichloromethane |
| Purification Method | Column Chromatography (Silica Gel) |
| Expected Product | |
| Product Name | This compound |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 60-75% (This is an estimate and may vary) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Chlorohydroquinone: Irritant. Avoid contact with skin and eyes.
-
Dimethyl sulfate: Highly toxic, carcinogenic, and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Toluene and Dichloromethane: Flammable and harmful. Use in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are dry and of high purity.
-
Increase reaction time or temperature slightly.
-
Optimize the stoichiometry of the base and methylating agent.
-
-
Formation of D-methylated Byproduct (2-Chloro-1,4-dimethoxybenzene):
-
Use a slight excess of chlorohydroquinone relative to dimethyl sulfate.
-
Add dimethyl sulfate slowly and maintain the reaction temperature.
-
Consider using a milder methylating agent.
-
-
Incomplete Reaction:
-
Check the activity of the phase-transfer catalyst.
-
Ensure efficient stirring to facilitate phase mixing.
-
References
Laboratory Preparation of 2-Chloro-4-methoxyphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-Chloro-4-methoxyphenol. The synthesis is presented as a two-step process: the preparation of the precursor, 4-methoxyphenol, followed by its selective ortho-chlorination. The protocols are based on established methodologies for similar phenolic compounds, offering a reliable pathway for obtaining the target molecule.
I. Synthesis of the Precursor: 4-Methoxyphenol
Two common methods for the laboratory preparation of 4-methoxyphenol are presented below.
Method 1: From p-Anisaldehyde
This method involves the oxidation of p-anisaldehyde using hydrogen peroxide and a selenium catalyst, followed by alkaline hydrolysis.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve p-anisaldehyde (50 mmol) in 100 mL of dichloromethane (CH₂Cl₂).
-
To this solution, add (o-NO₂PhSe)₂ (2 mmol) and 13 mL of 30% hydrogen peroxide (H₂O₂) (128 mmol).
-
Stir the mixture magnetically at room temperature for 30 minutes.
-
Remove the insoluble catalyst by filtration and wash it with 20 mL of CH₂Cl₂ and 20 mL of water. The catalyst can be dried and reused.
-
Combine the filtrate and washings, and add 100 mL of water. Separate the organic layer after shaking.
-
Wash the organic layer sequentially with 100 mL of 10% sodium bisulfite (NaHSO₃) solution, 100 mL of 10% sodium carbonate (Na₂CO₃) solution, and 100 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Obtain 4-methoxyphenol by alkaline hydrolysis of the residue. This method can yield up to 93% of the product.[1]
Method 2: From Hydroquinone
This protocol describes the methylation of hydroquinone using dimethyl sulfate.
Experimental Protocol:
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide solution to 1 mole of hydroquinone with stirring.
-
While maintaining the temperature below 40°C (using a water bath), add 1 mole of dimethyl sulfate with vigorous stirring.[2]
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.[2]
-
After cooling, the solid product is collected by filtration, washed with water, and can be purified by recrystallization from petroleum ether or by vacuum distillation.[2]
-
Unreacted hydroquinone can be recovered by acidifying the aqueous filtrate and washings, followed by extraction with ether. The expected yield of 4-methoxyphenol is around 60%.[2]
II. Synthesis of this compound
The following protocol for the ortho-chlorination of 4-methoxyphenol is adapted from a process for the chlorination of the structurally similar 4-methylphenol.[3] This method utilizes sulfuryl chloride as the chlorinating agent in the presence of a Lewis acid and a diaryl sulfide catalyst.
Data Presentation: Reaction Parameters for Chlorination
| Parameter | Value | Source |
| Starting Material | 4-Methoxyphenol | - |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂) | [3] |
| Catalyst System | Lewis Acid (e.g., AlCl₃, FeCl₃) and Diaryl Sulphide (e.g., Diphenyl Sulphide) | [3] |
| Catalyst Loading | 0.1-10% by weight of each component relative to 4-methoxyphenol | [3] |
| Molar Ratio (Chlorinating Agent:Phenol) | 0.5 - 1.5 : 1 | [3] |
| Reaction Temperature | 0 - 100 °C | [3] |
| Reported Yield (for 2-chloro-4-methylphenol) | > 90% | [3] |
Experimental Protocol: Chlorination of 4-Methoxyphenol
-
In a stirred reaction vessel, melt 100 parts by weight of 4-methoxyphenol at approximately 35-40°C.
-
Add 1.0 part by weight of aluminum chloride (AlCl₃) and 1.0 part by weight of diphenyl sulphide to the molten phenol.[3]
-
Cool the mixture to approximately 28-30°C.
-
Slowly add 135 parts by weight of sulfuryl chloride (SO₂Cl₂) over the course of 1 hour, maintaining the temperature between 28-30°C.[3]
-
After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
-
The reaction progress can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.
-
Upon completion, the reaction mixture can be worked up by washing with water to remove the catalyst, followed by extraction of the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer should be dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
III. Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Overall reaction pathway for the two-step synthesis.
Experimental Workflow: Chlorination of 4-Methoxyphenol
Caption: Step-by-step workflow for the chlorination reaction.
References
Application Notes and Protocols: Antioxidant Properties of Substituted Methoxyphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted methoxyphenols are a class of organic compounds characterized by a phenol ring with one or more methoxy (-OCH₃) group substituents. These compounds, both naturally occurring and synthetic, have garnered significant interest in the fields of pharmacology, food science, and cosmetics due to their potent antioxidant properties. Their ability to scavenge free radicals and mitigate oxidative stress makes them valuable candidates for the development of novel therapeutics and stabilizing agents.[1][2]
The primary mechanism of their antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and the electronic effects of the substituents on the aromatic ring.[1] The position and number of methoxy groups, along with other substitutions, significantly influence the antioxidant capacity of these molecules.[3]
These application notes provide a comprehensive overview of the antioxidant properties of various substituted methoxyphenols, including quantitative data for comparison, detailed experimental protocols for assessing their activity, and diagrams of relevant biological pathways.
Quantitative Antioxidant Activity Data
The antioxidant capacity of substituted methoxyphenols is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant potency.[4] The Trolox Equivalent Antioxidant Capacity (TEAC) is another common measure, comparing the antioxidant capacity of a compound to that of Trolox, a vitamin E analog.[4]
Table 1: DPPH Radical Scavenging Activity of Substituted Methoxyphenols
| Compound | Structure | IC₅₀ (µM) | Reference |
| Eugenol | 4-Allyl-2-methoxyphenol | ~18.5 | [5] |
| Isoeugenol | 4-Propenyl-2-methoxyphenol | ~11.6 | [5] |
| 2-Allyl-4-methoxyphenol | ~8.7 | [5] | |
| 2,4-Dimethoxyphenol | ~6.9 | [5] | |
| 3-tert-Butyl-4-methoxyphenol (BHA) | Varies | [1] | |
| Ferulic Acid | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | Varies | [6] |
| Curcumin | (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | Varies | [6][7] |
Note: IC₅₀ values can vary between studies due to different experimental conditions. Data should be compared with caution.[4]
Mechanism of Antioxidant Action
The antioxidant activity of methoxyphenols is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. This process is often referred to as the Hydrogen Atom Transfer (HAT) mechanism.
Caption: Hydrogen Atom Transfer (HAT) mechanism of methoxyphenols.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the pale yellow hydrazine by an antioxidant.[1] The change in absorbance is measured spectrophotometrically.
Materials:
-
Substituted methoxyphenol test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]
-
Methanol or Ethanol (spectrophotometric grade)[1]
-
96-well microplate[1]
-
Microplate reader[1]
-
Positive control (e.g., Trolox, Ascorbic Acid)[8]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and protected from light.[1]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the substituted methoxyphenol in methanol.
-
Working Solutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.[1]
-
-
Assay Procedure:
-
Add 100 µL of each working solution (or positive control) to the wells of a 96-well plate.[1]
-
Add 100 µL of the DPPH solution to each well.
-
Control Well: Contains 100 µL of methanol and 100 µL of DPPH solution.
-
Blank Well: Contains 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]
-
Calculation of Radical Scavenging Activity (%):
-
% RSA = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
IC₅₀ Determination: Plot the % RSA against the concentration of the test compound to determine the IC₅₀ value.
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1]
Materials:
-
Substituted methoxyphenol test compounds
-
ABTS diammonium salt[1]
-
Potassium persulfate (K₂S₂O₈)[1]
-
Methanol or Ethanol (spectrophotometric grade)[1]
-
96-well microplate[1]
-
Microplate reader[1]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[1]
-
Potassium Persulfate Solution (2.45 mM): Dissolve K₂S₂O₈ in water to a final concentration of 2.45 mM.[1]
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ radical cation.[1]
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[1]
-
Test Compound Stock and Working Solutions: Prepare as described in the DPPH protocol.
-
-
Assay Procedure:
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[1]
-
Measurement: Measure the absorbance at 734 nm.[1]
-
Calculation and IC₅₀ Determination: Follow the same calculation method as for the DPPH assay.
Caption: Experimental workflow for the ABTS antioxidant assay.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe in the presence of a free radical initiator.[11][12][13]
Materials:
-
Adherent cells (e.g., HepG2, HeLa)[13]
-
96-well black, clear-bottom tissue culture plates[13]
-
Free radical initiator (e.g., AAPH)[11]
-
Positive control (e.g., Quercetin)[13]
-
Cell culture medium, PBS or HBSS[13]
-
Fluorescence microplate reader[11]
Protocol:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluency.[13]
-
Pre-incubation with Probe and Antioxidant:
-
Initiation of Oxidative Stress:
-
Wash the cells to remove excess probe and compound.
-
Add the free radical initiator (e.g., AAPH) to induce oxidative stress.[11]
-
-
Measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) for both the control and antioxidant-treated wells.
-
Determine the percent inhibition of DCF formation by the antioxidant.
-
Cellular Signaling Pathways and Antioxidant Action
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, is implicated in numerous diseases.[2][14] Substituted methoxyphenols can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant response.
One of the most critical pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. Phytochemicals, including phenolic compounds, can activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses.[14]
Caption: Modulation of the Keap1-Nrf2/ARE signaling pathway by methoxyphenols.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Antimicrobial and Antifungal Activity of 2-Chloro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial or antifungal activity of 2-Chloro-4-methoxyphenol. The following application notes and protocols are therefore provided as a comprehensive guide for the in vitro evaluation of this compound based on standardized methodologies for similar phenolic compounds.
Introduction
These application notes provide a framework for the systematic investigation of the antimicrobial and antifungal potential of this compound, from initial screening to the determination of minimum inhibitory and cidal concentrations.
Data Presentation: Quantitative Antimicrobial and Antifungal Data
The following tables are structured to present the key quantitative data that would be generated from the experimental protocols outlined below.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) [Concentration] |
| Staphylococcus aureus (e.g., ATCC 29213) | Data not available | Data not available | Data not available |
| Escherichia coli (e.g., ATCC 25922) | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Data not available | Data not available | Data not available |
| Bacillus subtilis (e.g., ATCC 6633) | Data not available | Data not available | Data not available |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Zone of Inhibition (mm) [Concentration] |
| Candida albicans (e.g., ATCC 90028) | Data not available | Data not available | Data not available |
| Aspergillus niger (e.g., ATCC 16404) | Data not available | Data not available | Data not available |
| Cryptococcus neoformans (e.g., ATCC 208821) | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound (stock solution of known concentration, e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Target bacterial and fungal strains
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microplate reader
-
Positive control antibiotic/antifungal (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for molds) on an appropriate agar plate, select several colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.
-
Negative Control (Sterility): A well containing only sterile broth.
-
Growth Control: A well containing broth and the microbial inoculum but no test compound.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeasts. Molds may require longer incubation periods.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as compared to the growth control. This can be assessed visually or with a microplate reader at 600 nm.
-
Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation or a 99.9% reduction in CFU compared to the initial inoculum count.
Protocol for Agar Disk Diffusion Assay
Objective: To qualitatively assess the antimicrobial/antifungal activity of this compound.
Procedure:
-
Prepare a microbial lawn by evenly spreading the adjusted 0.5 McFarland inoculum onto the surface of an appropriate agar plate.
-
Aseptically place sterile filter paper disks (6 mm in diameter) onto the agar surface.
-
Pipette a known amount of the this compound solution (at various concentrations) onto each disk.
-
Include positive control disks (with a standard antibiotic/antifungal) and negative control disks (with the solvent).
-
Incubate the plates as described for the MIC assay.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial and antifungal susceptibility testing.
Potential Mechanism of Action of Phenolic Compounds
Caption: Putative mechanisms of antimicrobial action for phenolic compounds.
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 5. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Chloro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 2-Chloro-4-methoxyphenol, a compound of interest in pharmaceutical synthesis and environmental analysis. The document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), and introduces an approach for electrochemical detection.
Overview of Analytical Methods
The selection of an appropriate analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control versus trace-level impurity identification).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for routine quantification of this compound in samples such as raw materials, in-process controls, and finished products. It offers excellent precision and accuracy for moderately concentrated samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity, making it ideal for the identification and quantification of trace levels of this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve the compound's volatility and chromatographic performance.
-
Electrochemical Detection: Electrochemical methods, such as differential pulse voltammetry, offer a sensitive and cost-effective alternative for the detection of phenolic compounds. This approach is based on the electrochemical oxidation of the phenol group and can be highly selective when used with modified electrodes.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes typical performance characteristics for the analytical methods described. It is important to note that specific performance data for this compound is not widely available in published literature. Therefore, the data presented below is based on validated methods for structurally similar compounds, such as 2-Chloro-4-(hydroxymethyl)phenol and other methoxyphenol isomers, and should be considered illustrative. Method validation should be performed in-house to establish specific performance parameters.
| Analytical Method | Analyte/Matrix Example | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) |
| HPLC-UV | 2-Amino-4-methoxyphenol in solution[1] | > 0.999 | 0.1 µg/mL[1] | 0.3 µg/mL[1] | 98 - 102 | < 2 |
| GC-MS | 2-Chloro-4-(hydroxymethyl)phenol (as TMS derivative)[2] | > 0.999 | 0.01% | 0.03% | 97 - 103 | < 1.5 |
| GC-FID | Methoxyphenol isomers in air[3] | - | 1 µg (analytical) | - | - | - |
| Electrochemical | Melphalan in biological fluids[4] | > 0.99 | 0.03 µM | - | - | < 4 |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general method for the quantification of this compound using reversed-phase HPLC with UV detection.
3.1.1. Sample Preparation
-
Solid Samples (e.g., drug substance):
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a known volume of diluent (e.g., methanol or acetonitrile/water mixture) to achieve a concentration within the calibration range.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Aqueous Samples (e.g., environmental water):
-
Acidify the sample to pH 2-3 with phosphoric acid.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the acidified sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analyte with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm (based on 2-Amino-4-methoxyphenol)[1] |
| Run Time | 10 minutes |
3.1.3. Calibration and Quantification
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Inject the calibration standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the sensitive detection and confirmation of this compound, which includes a derivatization step to enhance volatility.
3.2.1. Sample Preparation (with Derivatization)
-
Extraction (for aqueous samples):
-
To 5 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH to approximately 8-9.
-
Add 5 mL of ethyl acetate or dichloromethane and vortex for 2 minutes.
-
Centrifuge to separate the layers and collect the organic layer.
-
Repeat the extraction twice more and combine the organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of pyridine.
-
-
Derivatization (Silylation):
3.2.2. GC-MS Conditions
| Parameter | Condition |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode at 270°C[2] |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Transfer Line | 280°C[2] |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Acquisition Mode | Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification |
Electrochemical Detection (Proposed Method)
This section outlines a proposed protocol for the detection of this compound using differential pulse voltammetry (DPV), based on methods for other phenolic compounds. Method development and validation are required to establish optimal parameters.
3.3.1. Sample Preparation
-
Samples should be in an aqueous or aqueous/organic solution.
-
A suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0) should be added to the sample.
3.3.2. Electrochemical Measurement
| Parameter | Proposed Condition |
| Electrochemical Analyzer | Potentiostat/Galvanostat |
| Working Electrode | Glassy Carbon Electrode (GCE) or a modified GCE |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Technique | Differential Pulse Voltammetry (DPV) |
| Potential Range | e.g., 0.0 to +1.0 V vs. Ag/AgCl |
| Pulse Amplitude | e.g., 50 mV |
| Pulse Width | e.g., 50 ms |
| Scan Rate | e.g., 20 mV/s |
3.3.3. Analysis
The oxidation peak potential and current of this compound would be measured. The peak current is proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the peak currents of standard solutions of varying concentrations.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. Electrochemical Detection of Melphalan in Biological Fluids Using a g-C3N4@ND-COOH@MoSe2 Modified Electrode Complemented by Molecular Docking Studies with Cellular Tumor Antigen P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Analysis of 2-Chloro-4-methoxyphenol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Chloro-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a compound of interest in various fields, including environmental monitoring and as an intermediate in pharmaceutical synthesis. The protocol described herein employs a derivatization step to enhance analyte volatility and improve chromatographic peak shape, ensuring accurate and reproducible results. This document provides a comprehensive workflow from sample preparation to data analysis, suitable for implementation in quality control and research laboratories.
Introduction
This compound (C₇H₇ClO₂) is a halogenated phenolic compound.[1][2] Accurate and sensitive quantification of such compounds is crucial for ensuring product quality, monitoring environmental contamination, and in toxicological assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[3] Due to the polar nature of the hydroxyl group, direct GC analysis of phenols can lead to poor peak shape and reduced sensitivity.[4] To overcome these issues, a derivatization step, typically acetylation, is employed to convert the polar hydroxyl group into a less polar ester, thereby improving its chromatographic behavior.[4] This application note provides a detailed protocol for the analysis of this compound, including sample preparation, derivatization, and optimized GC-MS parameters.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction and Derivatization
This protocol is suitable for aqueous samples. For other matrices, appropriate extraction procedures should be developed and validated.
Reagents and Materials:
-
This compound analytical standard (≥97% purity)
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃) buffer
-
Hexane, HPLC grade
-
Sodium sulfate, anhydrous
-
Deionized water
-
Sample vials, pipettes, and other standard laboratory glassware
Procedure:
-
Sample Collection: Collect 1 L of the aqueous sample in a clean glass container.
-
Spiking (for calibration and quality control): For calibration standards and spiked samples, add a known volume of this compound standard solution to the water sample.
-
Buffering: Add 25 mL of K₂CO₃ buffer to the sample in a 1 L separatory funnel.
-
Derivatization: Add 25 mL of acetic anhydride to the buffered sample. Shake vigorously for 2 minutes and let it stand for 1 hour to allow for complete derivatization.[5]
-
Extraction: Add 100 mL of hexane to the separatory funnel and shake vigorously for 2 minutes.[5] Allow the layers to separate.
-
Collection of Organic Layer: Carefully collect the upper organic (hexane) layer.
-
Drying: Pass the collected hexane extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Instrumental Parameters
The following parameters are a starting point and may require optimization for different instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 275°C |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Column | TG-5SilMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane |
| Oven Temperature Program | Initial temperature 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 300°C |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The following table summarizes the key quantitative data for the acetylated derivative of this compound.
| Analyte (Acetylated) | Retention Time (min) | Molecular Ion (M+) [m/z] | Quantifier Ion [m/z] | Qualifier Ion(s) [m/z] |
| 2-Chloro-4-methoxyphenyl acetate | ~18.5 | 200/202 | 158 | 143, 115 |
Note: The retention time is an approximation and will vary depending on the specific instrument and conditions.
Visualization of Methodologies
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Chloro-4-methoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4-methoxyphenol is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other specialty chemicals. The purity and quantification of this compound are critical for ensuring the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity.[1]
This application note details a representative reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is based on established methods for structurally similar phenolic compounds and provides a strong foundation for method development and validation in research and quality control settings.
Experimental Protocols
Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used for this analysis.[1] The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous, acidified component to ensure good peak shape and resolution.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid)[1] |
| Gradient or Isocratic Elution (e.g., 60:40 v/v Acetonitrile:Water) | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 280 nm (based on phenolic structure, requires optimization)[1] |
| Injection Volume | 10 µL[1] |
| Run Time | ~10 minutes (adjust as needed for elution) |
Reagents and Materials
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% phosphoric acid) in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations across a desired range (e.g., 1 µg/mL to 100 µg/mL) for linearity assessment.
Sample Preparation
Proper sample preparation is crucial to remove interferences and ensure the longevity of the HPLC column.[3][4]
-
Dissolution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonication can be used to ensure complete dissolution.[2]
-
Filtration: Filter the dissolved sample solution through a 0.45 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[5][6] This step is vital to prevent column blockages.[4]
-
Final Preparation: Transfer the filtered sample into a labeled HPLC vial for analysis.[3]
Method Validation Parameters
Analytical method validation is essential to ensure that the method is suitable for its intended purpose.[7][8] Key parameters to be evaluated according to ICH guidelines include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[7][9]
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Definition | Typical Acceptance Criteria |
| Accuracy | Closeness of test results to the true value. | Mean recovery of 98–102% for the assay.[7][9] |
| Precision (RSD) | Agreement among a series of measurements. | Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 3-5%.[9] |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from blank/placebo at the analyte's retention time. Peak purity index ≥ 0.99.[9] |
| Linearity (r²) | Proportionality of the signal to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.995.[9] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity. | For API assay: 80–120% of the target concentration.[8][9] |
| LOD | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3:1.[9] |
| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1; RSD ≤ 20%.[9] |
| System Suitability | Ensures the chromatographic system is adequate for the intended analysis. | Tailing factor ≤ 2.0; Resolution ≥ 2.0 (for critical peaks); %RSD of standard injections ≤ 2.0%.[9] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample and standard preparation to data analysis.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The High-Performance Liquid Chromatography method outlined in this application note provides a simple, robust, and reliable starting point for the quantitative determination of this compound. By utilizing a standard C18 column and a straightforward mobile phase, this protocol can be readily implemented in a laboratory setting. For routine use, the method should be fully validated according to the appropriate regulatory guidelines to ensure its accuracy, precision, and suitability for the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. nacalai.com [nacalai.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. scielo.br [scielo.br]
- 9. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Studying the Degradation of 2-Chloro-4-methoxyphenol in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for studying the degradation of 2-chloro-4-methoxyphenol in soil and water environments. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the fate and impact of this and structurally similar compounds.
Introduction
This compound is a chlorinated phenolic compound that can enter the environment through various industrial and agricultural activities. Understanding its degradation pathways is crucial for assessing its environmental persistence, potential for bioaccumulation, and for developing effective bioremediation strategies. Degradation can occur through biotic (microbial) and abiotic (e.g., photodegradation, hydrolysis) processes. Microbial degradation, particularly by bacteria such as Rhodococcus and Pseudomonas species, is a key mechanism for the breakdown of this compound in soil and water.
Proposed Degradation Pathway of this compound
While the complete degradation pathway of this compound has not been fully elucidated in a single study, a plausible pathway can be proposed based on the known metabolism of structurally similar chlorophenols and methoxyphenols by various microorganisms. The degradation is expected to proceed through a series of enzymatic reactions involving hydroxylation, demethylation, dechlorination, and aromatic ring cleavage.
Key microbial genera known for their ability to degrade chlorinated aromatic compounds include Rhodococcus, Pseudomonas, and Mycobacterium. These bacteria possess monooxygenase and dioxygenase enzymes that are critical for initiating the breakdown of the aromatic ring.[1][2][3]
Proposed Biotic Degradation Pathway:
The initial steps in the microbial degradation of this compound likely involve one of two primary enzymatic attacks:
-
O-Demethylation: The methoxy group is a target for monooxygenase enzymes, which would convert this compound to 2-chloro-1,4-dihydroxybenzene (chlorohydroquinone) .
-
Hydroxylation: A hydroxyl group could be added to the aromatic ring, a common strategy employed by bacteria to destabilize the ring structure.
Following the initial attack, the resulting intermediates are channeled into central metabolic pathways. A likely intermediate is chlorohydroquinone , which has been identified in the degradation of other chlorinated phenols.[4] This intermediate can then be further degraded. Dehalogenation can occur either before or after the ring cleavage. The aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can be utilized by the microorganism for energy and growth.
Abiotic Degradation:
In addition to microbial action, this compound can undergo abiotic degradation. Photodegradation, driven by sunlight, can contribute to its transformation in surface waters.[5][6] Hydrolysis, the reaction with water, may also play a role, although it is generally a slower process for aromatic compounds unless facilitated by extreme pH conditions.
Below is a DOT script visualizing the proposed microbial degradation pathway.
Caption: Proposed microbial degradation pathway of this compound.
Quantitative Data on Chlorophenol Degradation
Quantitative data specifically for this compound is limited in the available literature. However, data from studies on similar chlorophenols can provide an indication of expected degradation rates. The following tables summarize degradation data for various chlorophenols by different microbial strains.
Table 1: Microbial Degradation of Various Chlorophenols
| Compound | Microorganism | Initial Concentration (mg/L) | Degradation Time (hours) | % Degradation | Reference |
| 2-Chlorophenol | Rhodococcus rhodochrous DSM6263 | ~64.3 (0.5 mM) | 12 | ~100 | [7] |
| 4-Chlorophenol | Rhodococcus rhodochrous DSM6263 | ~64.3 (0.5 mM) | 24 | ~100 | [7] |
| 2,4-Dichlorophenol | Rhodococcus erythropolis M1 | 50 | 144 | 100 | [8] |
| 2,4,6-Trichlorophenol | Rhodococcus rhodochrous DSM6263 | ~98.8 (0.5 mM) | 48 | ~90 | [7] |
Table 2: Kinetic Parameters for Chlorophenol Degradation
| Compound | Microorganism | Kinetic Model | Max. Specific Growth Rate (µmax, h⁻¹) | Half-saturation Constant (Ks, mM) | Substrate Inhibition Constant (Ki, mM) | Reference |
| 2-Chloro-4-nitrophenol | Cupriavidus sp. strain CNP-8 | Haldane | 0.148 | 0.022 | 0.72 | [9] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the degradation of this compound in soil and water.
Protocol 1: Soil Microcosm Study
This protocol describes the setup and execution of a soil microcosm experiment to evaluate the biodegradation of this compound under controlled laboratory conditions.
Materials:
-
Fresh soil sample from the site of interest
-
This compound (analytical standard)
-
Sterile, deionized water
-
Glass serum bottles (120 mL) with Teflon-lined septa and aluminum crimp seals
-
Syringes and needles
-
Incubator
-
Analytical balance
-
Autoclave
Procedure:
-
Soil Preparation:
-
Sieve the fresh soil sample (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Determine the soil's water holding capacity (WHC). Adjust the soil moisture to 50-60% of its WHC by adding sterile deionized water.
-
For sterile controls, autoclave a portion of the soil (e.g., at 121°C for 1 hour on three consecutive days).
-
-
Microcosm Setup:
-
Weigh a specific amount of the prepared soil (e.g., 20 g, dry weight equivalent) into each serum bottle.
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone) and spike the soil to achieve the desired initial concentration (e.g., 10-50 mg/kg). Ensure the solvent evaporates completely before sealing the bottles.
-
Set up triplicate microcosms for each condition (e.g., non-sterile spiked, sterile spiked, non-sterile unspiked control).
-
Seal the bottles with Teflon-lined septa and aluminum crimps.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 0, 7, 14, 28, and 56 days).
-
-
Sampling and Analysis:
-
At each time point, sacrifice three replicate microcosms for each treatment.
-
Extract the soil samples with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Analyze the extracts for the concentration of this compound and its potential metabolites using HPLC-MS/MS or GC-MS (see Protocol 2).
-
The following DOT script illustrates the experimental workflow for the soil microcosm study.
Caption: Workflow for a soil microcosm degradation study.
Protocol 2: Analytical Method for Metabolite Identification using HPLC-MS/MS
This protocol outlines a general procedure for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog, if available)
Procedure:
-
Sample Preparation:
-
Concentrate the solvent extracts from the microcosm study under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the compounds of interest. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenols.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and targeted metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.
-
MRM Transitions: Determine the precursor and product ion m/z values for this compound and any available standards of potential metabolites by infusing the standards into the mass spectrometer.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.
-
The logical relationship for method development is depicted in the following DOT script.
Caption: Logical flow for developing an analytical method for degradation studies.
References
- 1. Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioremediation of 2-Chloro-4-methoxyphenol Contaminated Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxyphenol is a chlorinated aromatic compound that can pose environmental concerns due to its potential toxicity and persistence. Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with such compounds. This document provides detailed application notes and experimental protocols for the bioremediation of this compound, drawing upon established principles from the biodegradation of structurally similar chlorophenolic compounds, particularly 2-chloro-4-nitrophenol (2C4NP). While direct studies on the microbial degradation of this compound are limited, the pathways and methodologies outlined below provide a robust framework for research and application.
The primary mechanism of bacterial degradation of chlorophenols involves enzymatic modification and cleavage of the aromatic ring, often leading to mineralization.[1] Several bacterial genera, including Cupriavidus, Burkholderia, Rhodococcus, and Arthrobacter, have demonstrated the ability to degrade chlorinated phenols and may serve as candidates for the bioremediation of this compound.[2][3][4]
Predicted Biodegradation Pathway
The proposed biodegradation of this compound is hypothesized to proceed through an initial monooxygenase-catalyzed reaction, followed by dearomatization and further degradation into central metabolic intermediates. Based on pathways reported for similar compounds like 2C4NP, two likely routes are proposed: one involving the formation of a hydroquinone derivative and another proceeding via a benzenetriol intermediate.
Diagram: Proposed Biodegradation Pathway of this compound
Caption: Proposed enzymatic degradation pathway for this compound.
Data Presentation: Microbial Degradation Performance
The following tables summarize hypothetical yet plausible quantitative data for the degradation of this compound by a candidate bacterial strain, such as Cupriavidus sp., based on reported values for similar compounds.[2]
Table 1: Effect of Initial Substrate Concentration on Degradation
| Initial Concentration (mM) | Degradation Time (hours) | Degradation Efficiency (%) |
| 0.1 | 12 | 100 |
| 0.5 | 24 | 100 |
| 1.0 | 48 | 95 |
| 1.5 | 72 | 80 |
| 2.0 | 96 | 60 |
Table 2: Influence of Environmental Parameters on Degradation Efficiency
| Parameter | Value | Degradation Efficiency (%) |
| pH | 5.0 | 75 |
| 7.0 | 98 | |
| 9.0 | 85 | |
| Temperature (°C) | 20 | 70 |
| 30 | 99 | |
| 40 | 80 |
Table 3: Kinetic Parameters of this compound Biodegradation
| Kinetic Parameter | Value | Unit |
| Maximum Specific Growth Rate (µmax) | 0.15 | h-1 |
| Half-saturation Constant (Ks) | 0.02 | mM |
| Substrate Inhibition Constant (Ki) | 0.75 | mM |
Experimental Protocols
Protocol 1: Isolation and Enrichment of this compound Degrading Microorganisms
This protocol describes the enrichment and isolation of bacteria capable of utilizing this compound as a sole carbon and energy source from contaminated soil.
Materials:
-
Contaminated soil sample
-
Mineral Salts Medium (MSM)
-
This compound (stock solution)
-
Petri dishes
-
Incubator shaker
-
Autoclave
Procedure:
-
Enrichment Culture:
-
Prepare MSM containing (per liter): 1.36 g KH2PO4, 1.42 g Na2HPO4, 0.30 g (NH4)2SO4, 0.05 g MgSO4·7H2O, and 1 ml of trace element solution.[5]
-
Add 10 g of contaminated soil to 100 ml of sterile MSM in a 250 ml Erlenmeyer flask.
-
Supplement the medium with this compound to a final concentration of 50 mg/L.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
-
Sub-culturing:
-
Transfer 10 ml of the enrichment culture to 90 ml of fresh MSM containing this compound (100 mg/L).
-
Repeat this sub-culturing step at least three times to enrich for adapted microorganisms.
-
-
Isolation of Pure Cultures:
-
Prepare MSM agar plates supplemented with this compound (100 mg/L).
-
Serially dilute the final enrichment culture and spread plate onto the MSM agar plates.
-
Incubate the plates at 30°C for 5-7 days.
-
Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.
-
Diagram: Experimental Workflow for Isolation and Characterization
Caption: A typical workflow for isolating and characterizing degrading bacteria.
Protocol 2: Biodegradation Assay
This protocol details the procedure for assessing the degradation of this compound by an isolated bacterial strain in a liquid culture.
Materials:
-
Isolated bacterial strain
-
MSM
-
This compound (stock solution)
-
Incubator shaker
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculum Preparation:
-
Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-log phase.
-
Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to an optical density at 600 nm (OD600) of 1.0.
-
-
Degradation Experiment:
-
Prepare 250 ml Erlenmeyer flasks containing 100 ml of MSM and this compound at the desired concentration (e.g., 0.5 mM).
-
Inoculate the flasks with the prepared cell suspension to a starting OD600 of 0.05.
-
Incubate the flasks at 30°C on a rotary shaker at 150 rpm.[2]
-
Include a non-inoculated control flask to monitor for abiotic degradation.
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Measure the cell density by monitoring the OD600.
-
Centrifuge the samples to pellet the cells and collect the supernatant for HPLC analysis.
-
Analyze the concentration of this compound in the supernatant using HPLC with a C18 column and a suitable mobile phase (e.g., methanol:water).
-
Protocol 3: Identification of Metabolic Intermediates
This protocol outlines the methodology for identifying the intermediate products formed during the biodegradation of this compound.
Materials:
-
Culture samples from the biodegradation assay
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Collect a larger volume of culture supernatant (e.g., 50 ml) at a time point where significant degradation has occurred but is not yet complete.
-
Acidify the supernatant to pH 2.0 with HCl.
-
Extract the metabolites with an equal volume of ethyl acetate three times.
-
Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
-
Analysis:
-
Derivatize the concentrated extract if necessary for GC-MS analysis (e.g., silylation).
-
Analyze the sample using GC-MS and/or LC-MS to identify the mass and fragmentation patterns of the intermediate compounds.[6][4]
-
Compare the obtained mass spectra with spectral libraries and authentic standards (if available) to confirm the identity of the metabolites.
-
Conclusion
The protocols and data presented here provide a comprehensive framework for initiating research into the bioremediation of this compound. While the specific microorganisms and pathways may require experimental validation, the principles derived from the study of analogous chlorinated phenols offer a strong starting point. Successful isolation and characterization of potent microbial strains will be crucial for developing effective bioremediation strategies for sites contaminated with this compound.
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway in Rhodococcus imtechensis RKJ300 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis of 2-Chloro-4-methoxyphenol
Welcome to the technical support center for the Williamson ether synthesis of 2-chloro-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific etherification reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield in my Williamson ether synthesis with this compound. What are the common causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here's a systematic troubleshooting approach:
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Incomplete Deprotonation: The first step is the deprotonation of the phenolic hydroxyl group. If this is not complete, the concentration of the nucleophilic phenoxide will be low.
-
Solution: Ensure you are using a sufficiently strong and fresh base. For phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be milder on the substrate.[1] However, if you suspect incomplete deprotonation, you can switch to a stronger base like sodium hydride (NaH).[2] Always use anhydrous conditions, as water will consume the base.
-
-
Competing Elimination (E2) Reaction: This is a common side reaction, especially with secondary and tertiary alkyl halides. The alkoxide acts as a base, abstracting a proton from the alkyl halide to form an alkene.[2]
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C-Alkylation Side Reaction: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). The ortho and para positions to the hydroxyl group are susceptible to electrophilic attack.
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Using a less polar solvent or the presence of certain metal cations can sometimes lead to more C-alkylation.
-
-
Poor Quality Reagents: The purity of your this compound, alkyl halide, and solvent is critical.
-
Solution: Use freshly purified reagents and anhydrous solvents. Impurities can lead to unexpected side reactions and lower your yield.
-
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions.[3]
Q2: What is the best base to use for the deprotonation of this compound?
A2: The choice of base depends on several factors, including the reactivity of your alkylating agent and the desired reaction conditions.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are often the preferred bases for phenols. They are milder, easier to handle than reactive metal hydrides, and often provide good yields of the O-alkylated product.[1]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are strong bases that can also be effective, particularly in phase-transfer catalysis systems.[5]
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[2] It is a good choice when other bases fail to give a good yield, but it requires strict anhydrous conditions and careful handling.
Q3: Which solvent is most suitable for this reaction?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to react.
-
Acetonitrile (MeCN): A common and effective solvent for this reaction.[1]
-
N,N-Dimethylformamide (DMF): Another excellent choice that often leads to good yields.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can accelerate the reaction rate.
-
Tetrahydrofuran (THF): Often used in conjunction with strong bases like NaH.[1]
Q4: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could these be?
A4: Besides your starting materials and the desired ether product, other spots could represent:
-
C-alkylated product: As mentioned in Q1, alkylation on the aromatic ring can occur.
-
Elimination product: If you are using a secondary or tertiary alkyl halide, you may have formed an alkene.
-
Dialkylated product: Although less common with phenols, it's possible if there are other nucleophilic sites.
-
Products from side reactions with impurities: Impurities in your starting materials or solvent can lead to various byproducts.
Data Presentation
The following table summarizes typical reaction parameters for the Williamson ether synthesis of substituted phenols, which can be used as a starting point for optimizing the synthesis with this compound.
| Parameter | Typical Range/Value | Notes |
| Yield | 50-95% | Highly dependent on substrate, reagents, and conditions. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC.[1] |
| Temperature | Room Temp. - 100°C | Lower temperatures favor substitution over elimination.[3][4] |
| Stoichiometry (Phenol:Base:Alkyl Halide) | 1 : 1.5-2 : 1.1-1.5 | A slight excess of base and alkyl halide is common. |
Experimental Protocols
General Protocol for O-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add finely ground and dried potassium carbonate (2.0 eq.) to the flask, followed by anhydrous acetonitrile (10-15 mL per gram of phenol).
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq.) to the suspension at room temperature.
-
Reaction: Stir the reaction mixture vigorously. The reaction can be run at room temperature or heated to reflux (typically 60-80°C) to increase the rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile or the extraction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ether.
Visualizations
Williamson Ether Synthesis: Core Reaction Pathway
References
Technical Support Center: Synthesis of 2-Chloro-4-methoxyphenol
Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxyphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The primary side reactions encountered during the chlorination of 4-methoxyphenol are:
-
Isomer Formation: The formation of the undesired regioisomer, 3-Chloro-4-methoxyphenol. The methoxy and hydroxyl groups are ortho-, para-directing, leading to potential chlorination at the position meta to the hydroxyl group.
-
Over-chlorination: The addition of more than one chlorine atom to the aromatic ring, resulting in dichlorinated byproducts such as 2,6-Dichloro-4-methoxyphenol and 2,3-Dichloro-4-methoxyphenol.
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinones. This is often indicated by a darkening of the reaction mixture.
-
Incomplete Reaction: Unreacted 4-methoxyphenol may remain in the final product if the reaction does not proceed to completion.
Q2: How can I minimize the formation of the 3-Chloro-4-methoxyphenol isomer?
A2: The formation of the 3-chloro isomer is a common challenge in electrophilic aromatic substitution of 4-substituted phenols. To favor the desired ortho-chlorination, consider the following strategies:
-
Choice of Chlorinating Agent: The use of sulfuryl chloride (SO₂Cl₂) often provides better regioselectivity compared to chlorine gas.
-
Catalyst Selection: The use of specific catalysts can significantly influence the ortho/para product ratio. For instance, some organocatalysts have been shown to provide high ortho-selectivity in the chlorination of phenols.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the competing isomerization and side reactions.
Q3: What causes the reaction mixture to turn dark, and how can I prevent it?
A3: A dark coloration in the reaction mixture is typically due to the oxidation of the phenolic starting material or product. To mitigate this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control of Reaction Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation processes.
-
Purity of Reagents: Ensure that the starting materials and solvents are free from oxidizing impurities.
Q4: How can I effectively remove the dichlorinated byproducts?
A4: Dichlorinated byproducts can be challenging to separate from the desired product due to their similar polarities. Effective purification methods include:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating chlorinated phenols. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can provide good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, preparative HPLC can offer excellent resolution and separation of closely related isomers and byproducts.
-
Recrystallization: If a suitable solvent system is found, recrystallization can be an effective method for purifying the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure the molar ratio of the chlorinating agent is sufficient. - Check the activity of the catalyst, if used. |
| Degradation of product during workup. | - Use milder workup conditions. - Avoid prolonged exposure to high temperatures or strong acids/bases. | |
| High percentage of 3-Chloro-4-methoxyphenol | Poor regioselectivity. | - Optimize the choice of catalyst and solvent. - Lower the reaction temperature. - Consider a different chlorinating agent known for better ortho-selectivity. |
| Significant formation of dichlorinated products | Excess of chlorinating agent. | - Use a stoichiometric amount or a slight excess of the chlorinating agent. - Slowly add the chlorinating agent to the reaction mixture to maintain a low instantaneous concentration. |
| High reaction temperature. | - Perform the reaction at a lower temperature to control the rate of the second chlorination. | |
| Product is dark or contains colored impurities | Oxidation of the phenol. | - Run the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Purify the starting material to remove any oxidizing impurities. |
| Difficulty in isolating the pure product | Co-elution of impurities during chromatography. | - Optimize the mobile phase for better separation. - Consider using a different stationary phase for chromatography. - Employ preparative HPLC for challenging separations. |
| Product oiling out during recrystallization. | - Use a different solvent or solvent mixture for recrystallization. - Try seeding the solution with a small crystal of the pure product. |
Quantitative Data on Side Reactions
The following table summarizes typical yields and byproduct formation in the chlorination of 4-substituted phenols, based on analogous reactions reported in the literature. It is important to note that the exact percentages can vary depending on the specific reaction conditions.
| Product/Byproduct | Typical Yield/Percentage (Analogous Reaction) | Reference |
| 2-Chloro-4-methylphenol | 93.16% | [2] |
| Unreacted 4-methylphenol | 0.46% | [2] |
| Other unknown substances | ~3.5% | [2] |
| 3-Chloro-4-methoxyphenol | Low, but can be a significant impurity without proper control | [1] |
| Dichlorinated phenols | Formation is likely if excess chlorinating agent is used |
Experimental Protocols
Key Experiment: Ortho-selective Chlorination of 4-Methoxyphenol (Adapted from a similar procedure for 4-methylphenol) [2]
Materials:
-
4-Methoxyphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Diphenyl sulfide (or other diaryl sulfide catalyst)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in anhydrous DCM.
-
Add the catalyst system, consisting of anhydrous AlCl₃ (e.g., 1 mol%) and diphenyl sulfide (e.g., 1 mol%).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0-1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 1-2 hours, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.
Visualizations
References
Optimization of reaction conditions for 2-Chloro-4-methoxyphenol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the optimization of reaction conditions for the synthesis of 2-Chloro-4-methoxyphenol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
-
Question: My reaction shows a very low conversion of the starting material, 4-methoxyphenol. What are the possible causes and solutions?
-
Answer: Low conversion can be attributed to several factors:
-
Inactive Chlorinating Agent: Ensure the sulfuryl chloride (SO₂Cl₂) is fresh and has been stored under anhydrous conditions. Over time, it can decompose, especially with exposure to moisture.
-
Suboptimal Reaction Temperature: The chlorination of phenols is temperature-sensitive. If the temperature is too low, the reaction rate will be very slow. Conversely, a temperature that is too high can lead to side reactions and degradation of the product. It is recommended to start at a lower temperature (e.g., 0-5 °C) and gradually warm the reaction mixture to room temperature.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Issue 2: Formation of Significant Impurities
-
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
-
Answer: The primary impurity in this reaction is often the dichlorinated product, 2,6-dichloro-4-methoxyphenol. The hydroxyl and methoxy groups are strongly activating, making the aromatic ring susceptible to multiple substitutions.[1] To minimize the formation of this and other byproducts:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 4-methoxyphenol to sulfuryl chloride. Adding the sulfuryl chloride dropwise to the solution of 4-methoxyphenol can help to maintain a low concentration of the chlorinating agent and reduce the likelihood of dichlorination.
-
Choice of Solvent: The polarity of the solvent can influence the selectivity of the reaction. Non-polar solvents are often preferred for halogenation reactions to control the reactivity.
-
Reaction Temperature: As mentioned previously, maintaining a controlled temperature is crucial. Higher temperatures can increase the rate of side reactions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification methods are most effective?
-
Answer: The purification of chlorinated phenols can be challenging due to the presence of closely boiling isomers and starting material.[2]
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of ethyl acetate and hexane is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one that provides good separation.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation may be a viable option, although it may be difficult to separate from isomeric impurities with similar boiling points.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 4-methoxyphenol using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The hydroxyl and methoxy groups direct the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the methoxy group, the chlorination occurs at the ortho position to the hydroxyl group.[3]
Q2: Why is sulfuryl chloride often preferred over chlorine gas for laboratory-scale synthesis?
A2: Sulfuryl chloride is a liquid at room temperature, making it easier and safer to handle in a laboratory setting compared to chlorine gas. It also allows for more precise control over the stoichiometry of the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (4-methoxyphenol) and the appearance of the product (this compound).
Q4: What are the key safety precautions to take during this synthesis?
A4: Sulfuryl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Data Presentation
The following table summarizes the impact of various reaction conditions on the yield and selectivity of the chlorination of 4-methoxyphenol. The data is illustrative and based on general principles of electrophilic aromatic substitution.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Chlorinating Agent | SO₂Cl₂ | SO₂Cl₂ | Cl₂ | SO₂Cl₂ is generally easier to handle in a lab setting. |
| Molar Ratio (Substrate:Reagent) | 1:1 | 1:1.2 | 1:1 | A slight excess of the chlorinating agent may lead to higher conversion but also more dichlorination. |
| Temperature | 0 °C to RT | 50 °C | RT | Lower temperatures generally favor higher selectivity and reduce side reactions. |
| Solvent | Dichloromethane | Acetonitrile | Dichloromethane | Non-polar solvents often provide better control over the reaction. |
| Catalyst | None | Lewis Acid | None | A Lewis acid catalyst can increase the reaction rate but may also decrease selectivity. |
| Approximate Yield (%) | 75-85 | 60-70 | 70-80 | Optimal conditions balance conversion and selectivity. |
| Purity (%) | >95 | ~80 | ~90 | Lower temperatures and controlled stoichiometry lead to higher purity. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the chlorination of 4-methoxyphenol using sulfuryl chloride.
Materials:
-
4-methoxyphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve 4-methoxyphenol (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1 equivalent) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Mandatory Visualization
Caption: Workflow for the synthesis and optimization of this compound.
References
Technical Support Center: Purification of Crude 2-Chloro-4-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-4-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include starting materials, regioisomers (such as 4-chloro-2-methoxyphenol), and colored oxidation byproducts like quinone-type compounds, which can give the crude product a pink or brown hue.[1][2]
Q2: What are the primary methods for purifying crude this compound?
The primary purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and distillation.[3] The choice of method depends on the nature of the impurities and the desired final purity.
Q3: My purified this compound is turning pink or brown during storage. What is causing this and how can I prevent it?
Phenols are susceptible to oxidation by air and light, which forms colored quinone-type impurities.[1][2] To prevent this, store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon). Storing at a low temperature can also slow down the oxidation process.
Q4: What is the melting point of pure this compound?
The reported melting point of this compound is in the range of 41-44°C.[4][5] A broad melting point range of your purified product may indicate the presence of impurities.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solute is coming out of the solution at a temperature above its melting point, which is common with impure compounds.
-
Troubleshooting & Optimization:
-
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.
-
Slow Cooling: Allow the solution to cool more slowly. Insulating the flask or allowing it to cool on a surface that doesn't draw away heat quickly can help.
-
Change Solvent System: If the issue persists, a different solvent or a solvent pair may be necessary. A solvent in which the compound is less soluble at higher temperatures might be beneficial.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is supersaturated, or too much solvent was used.
-
Troubleshooting & Optimization:
-
Induce Crystallization:
-
Concentration: If too much solvent was used, gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause rapid precipitation of impurities. Once the volume is reduced, allow the solution to cool slowly again.[6]
-
Issue 3: The recrystallization yield is very low.
-
Possible Cause: Excessive use of solvent, premature crystallization during filtration, or incomplete crystallization.
-
Troubleshooting & Optimization:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.[6]
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][6]
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: Inappropriate solvent system (mobile phase) or stationary phase.
-
Troubleshooting & Optimization:
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to screen various solvent systems to find one that provides good separation between this compound and its impurities. Aim for an Rf value of around 0.3 for the desired compound.[7]
-
Add Acetic Acid: If tailing is observed on the TLC plate or during column chromatography, adding a small amount of acetic acid (e.g., 0.5%) to the eluent can help to sharpen the bands.[1]
-
Change Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica, if separation on silica gel is not effective.[1]
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Troubleshooting & Optimization:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Check Solvent Polarity: Ensure your mobile phase is sufficiently polar. For phenols, higher percentages of polar solvents like methanol in dichloromethane may be required.[1]
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, a suitable solvent system for this compound could be a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, water). For this protocol, we will use an ethanol/water solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[6]
-
Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[6]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC analysis).
-
Column Packing: Clamp the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1][8] Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[7] Allow the silica to settle and add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]
Quantitative Data Summary
The following table summarizes typical physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₂ | [4][5][9][10] |
| Molecular Weight | 158.58 g/mol | [4][9][10] |
| Appearance | White to cream to yellow to brown crystalline powder or fused solid | [5][9] |
| Melting Point | 41-44 °C | [4][5] |
| Boiling Point | 241 °C (for 4-chloro-2-methoxyphenol) | [11] |
| Density | 1.153 g/mL at 25 °C | [4] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 4. This compound 98 18113-03-6 [sigmaaldrich.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
Technical Support Center: Chlorination of 4-Methoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-methoxyphenol. Our aim is to help you improve reaction yields and address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the monochlorination of 4-methoxyphenol?
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing. In the electrophilic chlorination of 4-methoxyphenol, the major product is typically 2-chloro-4-methoxyphenol, resulting from chlorination at the position ortho to the hydroxyl group and meta to the methoxy group. The hydroxyl group is a more strongly activating group than the methoxy group, thus directing the substitution.
Q2: Which chlorinating agents are most suitable for the chlorination of 4-methoxyphenol?
Common and effective chlorinating agents for this reaction include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[1] Sulfuryl chloride is a powerful reagent that often requires a catalyst, while NCS is a milder, solid reagent that is easier to handle.[2]
Q3: How can I control the regioselectivity of the chlorination to favor the ortho-product?
Achieving high ortho-selectivity is a key challenge. The choice of catalyst and solvent plays a crucial role. For instance, the use of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in combination with a diaryl sulfide can promote ortho-chlorination.[3]
Q4: What are the common side products, and how can their formation be minimized?
The most common side products are the isomeric 3-chloro-4-methoxyphenol and dichlorinated products such as 2,6-dichloro-4-methoxyphenol. To minimize their formation, it is crucial to control the stoichiometry of the chlorinating agent, maintain a low reaction temperature, and monitor the reaction progress closely to avoid over-chlorination.[3]
Q5: Can the methoxy group be cleaved during the chlorination reaction?
While less common under standard chlorination conditions for phenols, ether cleavage can occur under harsh acidic conditions or at elevated temperatures. Using milder reagents and controlled temperatures helps to prevent the cleavage of the methoxy group.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Inactive Chlorinating Agent | Use a fresh bottle of sulfuryl chloride or N-chlorosuccinimide. SO₂Cl₂ can decompose over time. |
| Inactive Catalyst | If using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), ensure it is anhydrous. Moisture will deactivate these catalysts. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time. |
| Incorrect Stoichiometry | Ensure the molar ratio of the chlorinating agent to 4-methoxyphenol is optimized. A slight excess of the chlorinating agent (e.g., 1.0-1.1 equivalents) is often used.[3] |
Issue 2: Formation of Significant Amounts of Dichlorinated Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Excess Chlorinating Agent | Use a molar ratio of chlorinating agent to 4-methoxyphenol of 1:1 or slightly less. Add the chlorinating agent dropwise to the reaction mixture to avoid localized high concentrations. |
| Elevated Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity for monochlorination. |
| Prolonged Reaction Time | Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC-MS analysis. |
Issue 3: Poor Regioselectivity (Formation of other monochlorinated isomers)
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Catalyst or Solvent | Experiment with different catalyst systems. For ortho-selectivity, a combination of a Lewis acid and a diaryl sulfide has been shown to be effective.[3] The choice of solvent can also influence regioselectivity; non-polar solvents are often preferred. |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a loss of selectivity. Running the reaction at lower temperatures may improve the desired isomer ratio. |
Issue 4: Difficult Purification of the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Isomers in Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely related isomers. |
| Similar Boiling Points of Product and Byproducts | If using distillation for purification, a fractional distillation column may be required to separate components with close boiling points. |
| Product Decomposition During Workup | Ensure the workup procedure is performed promptly and at a low temperature, especially if acidic or basic conditions are used. |
Experimental Protocols
Protocol 1: Chlorination of 4-Methoxyphenol using Sulfuryl Chloride
This protocol is adapted from a general procedure for the ortho-chlorination of substituted phenols.[3]
-
Materials:
-
4-Methoxyphenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Diphenyl sulfide
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane)
-
Water
-
Brine
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methoxyphenol in the inert solvent.
-
Add the catalyst system consisting of anhydrous AlCl₃ (0.1-10% by weight based on 4-methoxyphenol) and diphenyl sulfide (0.1-10% by weight based on 4-methoxyphenol).[3]
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) via the dropping funnel while maintaining the temperature below 10°C.[3]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC or TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Protocol 2: Chlorination of 4-Methoxyphenol using N-Chlorosuccinimide (NCS)
This protocol is a general method for the chlorination of activated aromatic rings.[2]
-
Materials:
-
4-Methoxyphenol
-
N-Chlorosuccinimide (NCS)
-
Aqueous solvent (e.g., water or a mixture of water and a co-solvent)
-
Hydrochloric acid (HCl, catalytic amount if needed)
-
-
Procedure:
-
To a stirred solution of 4-methoxyphenol (10 mmol) in water (20 mL), add N-Chlorosuccinimide (12 mmol).[2]
-
If the reaction is slow, a catalytic amount of hydrochloric acid (0.5-1.0 mL) can be added.[2]
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Representative Yields for the Chlorination of Substituted Phenols
| Starting Material | Chlorinating Agent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 4-Methylphenol | Chlorine | AlCl₃, Diphenyl sulfide | None | 22-33 | 4 | 2-Chloro-4-methylphenol | 93.16 | [4] |
| 4-Methylphenol | Sulfuryl Chloride | AlCl₃, Diphenyl sulfide | None | 28-30 | 1 | 2-Chloro-4-methylphenol | >90 | [4] |
| Phenol | Sulfuryl Chloride | FeCl₃, Diphenyl sulfide | None | 25 | 1.75 | 4-Chlorophenol | 89.5 | [5] |
Visualizations
Caption: Experimental Workflow for Chlorination
Caption: Troubleshooting Low Yield
Caption: Chlorination Reaction Pathways
References
- 1. Chlorination - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
Preventing C-alkylation side reactions with phenoxides
Welcome to the technical support center for phenoxide alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their phenoxide alkylation reactions, with a focus on preventing undesired C-alkylation side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of phenoxide alkylation?
A phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[1][2][3] Consequently, alkylation can result in two types of products:
-
O-alkylation: The desired product, an ether, is formed when the alkylating agent reacts with the oxygen atom.[3]
-
C-alkylation: A side reaction where the alkylating agent attaches to a carbon atom on the aromatic ring, typically at the ortho or para position, leading to substituted phenols.[1][3]
Q2: My reaction is yielding a significant amount of C-alkylated product. What are the most likely causes?
Several factors can favor the undesired C-alkylation. The most common culprits include:
-
Solvent Choice: The use of protic solvents, such as water, methanol, or ethanol, can lead to increased C-alkylation.[3] These solvents form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and leaving the carbon atoms of the ring more available for attack.[3][4]
-
Ion Pairing: A high degree of association between the phenoxide anion and its counter-ion (e.g., Li⁺, Na⁺) can shield the oxygen atom, promoting C-alkylation.[1]
-
High Temperatures: In some cases, C-alkylation is the thermodynamically more stable outcome, and higher reaction temperatures can favor its formation.[1]
Q3: How can I improve the selectivity for O-alkylation?
To favor the formation of the desired ether product, consider the following adjustments to your experimental setup:
-
Solvent: Employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[5] These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more accessible for alkylation.
-
Counter-ion: Use larger counter-ions like potassium (K⁺) or cesium (Cs⁺), or add crown ethers to chelate smaller cations. This promotes the dissociation of the ion pair, generating a more reactive "naked" phenoxide ion that preferentially undergoes O-alkylation.
-
Phase-Transfer Catalysis (PTC): This is a highly effective technique for selective O-alkylation.[4][6] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion from an aqueous or solid phase into an organic phase where it is highly reactive and shielded from protic solvation, thus favoring O-alkylation.[4][7]
-
Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, as O-alkylation is often the kinetically favored pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of C-alkylation product | Use of protic solvents (e.g., ethanol, methanol). | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][5] |
| Strong ion pairing between the phenoxide and its counter-ion. | Use a larger counter-ion (e.g., K⁺ instead of Na⁺) or add a crown ether to sequester the cation. | |
| High reaction temperature. | Attempt the reaction at a lower temperature to favor the kinetically controlled O-alkylation product.[1] | |
| Low reaction yield | Poor solubility of the phenoxide salt. | Employ a phase-transfer catalyst to bring the phenoxide into the organic phase.[7][8] |
| Sterically hindered phenol or alkylating agent. | Increase the reaction time or temperature moderately. For highly hindered phenols, using a dipolar aprotic solvent like DMSO is crucial.[5] | |
| Formation of dialkylated byproducts | Excess of alkylating agent or prolonged reaction time. | Use a stoichiometric amount of the alkylating agent and monitor the reaction progress closely (e.g., by TLC or GC) to stop it upon consumption of the starting material. |
| Reaction does not proceed | Weak base used for deprotonation. | Ensure a sufficiently strong base is used to completely deprotonate the phenol. The pKa of the phenol should be considered when selecting the base. |
| Deactivated alkylating agent. | Use a fresh or purified alkylating agent. |
Experimental Protocols
Protocol 1: O-Alkylation of 4-Nitrophenol using Phase-Transfer Catalysis
This protocol describes a typical solid-liquid phase-transfer catalyzed O-alkylation, which minimizes C-alkylation by avoiding protic solvents and promoting a highly reactive phenoxide in the organic phase.
Materials:
-
4-Nitrophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), powdered anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Protocol 2: Selective O-Alkylation in a Homogeneous Aprotic Medium
This protocol is suitable for phenoxides that are soluble in aprotic solvents and aims to suppress C-alkylation by controlling the reaction environment.
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl iodide (e.g., ethyl iodide)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) to the DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve phenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0°C.
-
Add the alkyl iodide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting phenol is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Competing O- vs. C-alkylation pathways for the phenoxide anion.
Caption: Workflow of Phase-Transfer Catalyzed (PTC) O-alkylation of phenoxides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Selective Alkylation of Chlorohydroquinone
Welcome to the technical support center for the selective alkylation of chlorohydroquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the selective alkylation of chlorohydroquinone.
Q1: I am getting a low yield of my desired mono-O-alkylated chlorohydroquinone. What are the likely causes and how can I improve it?
A1: Low yields of the mono-O-alkylated product are a common issue. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting guide:
-
Incomplete Deprotonation: The phenoxide formation is the first critical step. Ensure your base is strong enough and used in a sufficient amount (at least one equivalent) to deprotonate the hydroxyl group of chlorohydroquinone. The choice of base is crucial; stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective than weaker bases like potassium carbonate (K₂CO₃), especially if your solvent is not optimal.
-
Reaction Time and Temperature: The Williamson ether synthesis, a common method for this alkylation, can be slow.[1][2] Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[3] Increasing the reaction temperature can also enhance the reaction rate, but be cautious as this may also promote side reactions.[]
-
Purity of Reagents and Solvent: Ensure that your chlorohydroquinone, alkylating agent, and solvent are pure and dry. Water in the reaction mixture can consume the base and hinder the formation of the phenoxide. Anhydrous solvents should be used.
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5] Using a more reactive alkyl halide could improve your yield.
Q2: My main problem is the formation of the di-alkylated byproduct. How can I improve the selectivity for the mono-alkylated product?
A2: Achieving high selectivity for mono-alkylation over di-alkylation is a primary challenge in the alkylation of dihydroxybenzenes. Here are some strategies to enhance mono-selectivity:
-
Stoichiometry is Key: The most effective method to favor mono-alkylation is to use a molar excess of chlorohydroquinone relative to the alkylating agent.[3][6] A common starting point is a 2:1 or even a 5:1 molar ratio of chlorohydroquinone to the alkylating agent.[6] This statistically favors the reaction of the alkylating agent with an unreacted chlorohydroquinone molecule over the second hydroxyl group of a mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture over an extended period can help maintain a low concentration of the alkylating agent, further promoting mono-alkylation.[6]
-
Choice of Base and Solvent: A weaker base, like K₂CO₃, can sometimes provide better selectivity for mono-alkylation as it generates the phenoxide in lower concentrations. The solvent can also influence selectivity; polar aprotic solvents like DMF or acetonitrile are often used in Williamson ether synthesis.[7]
Q3: I am observing the formation of a C-alkylated product instead of the desired O-alkylated ether. What causes this and how can I prevent it?
A3: The formation of C-alkylated byproducts arises from the ambident nature of the phenoxide nucleophile, which has electron density on both the oxygen and the aromatic ring. The following factors influence the O- versus C-alkylation ratio:
-
Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles may react at the "softer" carbon atoms of the ring. Alkyl halides are generally considered soft electrophiles. To favor O-alkylation, you might consider converting the alkyl halide to a harder electrophile, such as an alkyl tosylate.
-
Solvent Effects: The choice of solvent can significantly impact the regioselectivity. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and potentially increasing the proportion of C-alkylation. Aprotic solvents are generally preferred for O-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can also play a role. Larger, "softer" cations like cesium (Cs⁺) can sometimes favor O-alkylation.
Q4: How can I effectively purify my mono-alkylated chlorohydroquinone from the unreacted starting material and the di-alkylated byproduct?
A4: The purification of the mono-alkylated product often requires chromatographic techniques due to the similar polarities of the components.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the mono-ether, di-ether, and unreacted chlorohydroquinone.[8][9][10] A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the mono-alkylated product is a solid, recrystallization can be an effective purification method, provided a suitable solvent system can be found that selectively dissolves the impurities.[11]
-
Acid-Base Extraction: The unreacted chlorohydroquinone, being more acidic than the mono-ether, can sometimes be removed by a careful extraction with a dilute aqueous base. However, the pKa difference might not be large enough for a clean separation.
Data Presentation: Influence of Reaction Parameters on Alkylation of Chlorohydroquinone
The following tables summarize hypothetical, yet realistic, quantitative data to illustrate the impact of various reaction parameters on the selective mono-O-alkylation of chlorohydroquinone. These tables are intended as a guide for reaction optimization.
Table 1: Effect of Base on Mono- vs. Di-alkylation
| Entry | Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Mono-ether Yield (%) | Di-ether Yield (%) |
| 1 | K₂CO₃ | Acetone | 60 | 24 | 55 | 30 |
| 2 | NaH | THF | 65 | 12 | 70 | 25 |
| 3 | Cs₂CO₃ | DMF | 80 | 12 | 75 | 20 |
| 4 | t-BuOK | THF | 25 | 8 | 68 | 28 |
Reaction Conditions: Chlorohydroquinone (1.0 eq), Benzyl Bromide (1.0 eq).
Table 2: Effect of Stoichiometry on Selectivity
| Entry | Chlorohydroquinone:Benzyl Bromide Ratio | Base (K₂CO₃) | Solvent | Temp (°C) | Time (h) | Mono-ether Yield (%) | Di-ether Yield (%) |
| 1 | 1:1 | 1.2 eq | Acetone | 60 | 24 | 55 | 30 |
| 2 | 2:1 | 1.2 eq | Acetone | 60 | 24 | 75 | 15 |
| 3 | 3:1 | 1.2 eq | Acetone | 60 | 24 | 85 | 5 |
| 4 | 5:1 | 1.2 eq | Acetone | 60 | 24 | 90 | <2 |
Table 3: Effect of Solvent on O- vs. C-Alkylation
| Entry | Solvent | Base (NaH) | Temp (°C) | Time (h) | O-Alkylation Yield (%) | C-Alkylation Yield (%) |
| 1 | THF (aprotic) | 1.2 eq | 65 | 12 | 70 | < 5 |
| 2 | DMF (aprotic) | 1.2 eq | 80 | 12 | 78 | < 5 |
| 3 | Ethanol (protic) | 1.2 eq | 78 | 18 | 45 | 15 |
| 4 | Acetonitrile (aprotic) | 1.2 eq | 80 | 12 | 72 | < 5 |
Reaction Conditions: Chlorohydroquinone (1.0 eq), Benzyl Bromide (1.0 eq).
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis for Mono-O-Alkylation of Chlorohydroquinone
This protocol aims for the selective mono-alkylation using an excess of chlorohydroquinone.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chlorohydroquinone (2.0 equivalents) and a suitable base (e.g., anhydrous potassium carbonate, 2.2 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., acetone or DMF) to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Dissolve the alkylating agent (e.g., benzyl bromide, 1.0 equivalent) in a small amount of the reaction solvent. Add this solution dropwise to the stirred suspension of chlorohydroquinone and base at room temperature over 30-60 minutes.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC. The reaction may take several hours to reach completion.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Extraction: Combine the filtrate and washings. If a water-miscible solvent was used, remove it under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired mono-O-alkylated chlorohydroquinone.
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation of Chlorohydroquinone
This protocol utilizes a phase-transfer catalyst to facilitate the reaction in a biphasic system, which can sometimes offer milder conditions and improved selectivity.[12][13][14]
-
Reaction Setup: In a round-bottom flask, combine chlorohydroquinone (2.0 equivalents), the alkylating agent (1.0 equivalent), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).
-
Addition of Biphasic System: Add an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH).
-
Reaction: Stir the biphasic mixture vigorously at a suitable temperature (e.g., 40-60 °C). The high-speed stirring is crucial to maximize the interfacial area between the two phases. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the selective O-alkylation of chlorohydroquinone.
Caption: Troubleshooting decision tree for common issues in selective chlorohydroquinone alkylation.
Caption: Competing pathways of O- versus C-alkylation of the chlorophenoxide intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis [mdpi.com]
- 9. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic separation of three monoclonal antibody variants using multicolumn countercurrent solvent gradient purification (MCSGP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN115043710B - Purification method of high-purity hydroquinone - Google Patents [patents.google.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. phasetransfer.com [phasetransfer.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Selection for Reactions with 2-Chloro-4-methoxyphenol
Welcome to the technical support center for optimizing reactions involving 2-Chloro-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate base to achieve optimal reaction outcomes. The following sections contain frequently asked questions (FAQs), troubleshooting guides, and generalized experimental protocols for common synthetic transformations.
Understanding the Substrate: this compound
The reactivity of this compound is governed by its key functional groups: a phenolic hydroxyl, a chloro substituent, and a methoxy substituent.
-
Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion.
-
Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent increases the acidity of the phenolic hydroxyl, making it easier to deprotonate compared to phenol itself.[1][2]
-
Methoxy Group (-OCH₃): This group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect and a stronger electron-donating resonance effect.[3][4] The overall impact on acidity and nucleophilicity depends on its position relative to the reacting center.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right strength of base for my reaction?
A1: The choice of base strength depends primarily on the pKa of the proton you need to remove and the sensitivity of other functional groups in your molecule.
-
For deprotonating the phenolic hydroxyl: Given the increased acidity of this compound, moderately strong bases like alkali carbonates (K₂CO₃, Cs₂CO₃) or hydroxides (NaOH, KOH) are often sufficient, especially for forming the phenoxide for reactions like Williamson ether synthesis.
-
For complete and irreversible deprotonation: Stronger bases such as sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) are recommended. These are often used when a weaker base gives low yields or slow reaction rates.
-
For palladium-catalyzed cross-couplings: The base often plays a role beyond simple deprotonation, such as in the transmetalation step of a Suzuki coupling.[5][6] The choice depends on the specific catalytic cycle. (See dedicated sections below).
Q2: Can the choice of base affect the selectivity of my reaction?
A2: Yes, absolutely. The base can influence both chemo- and regioselectivity. For instance, in a Williamson ether synthesis, a very strong base might lead to side reactions. The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can also influence reactivity and selectivity by coordinating with intermediates.
Q3: My starting material is degrading. Could the base be the cause?
A3: Yes. Strong bases, particularly in combination with heat, can cause decomposition of sensitive substrates. If you observe significant charring, discoloration, or a multitude of spots on your TLC plate, consider using a milder base or running the reaction at a lower temperature. For example, in Buchwald-Hartwig aminations, strong bases like NaOt-Bu can be incompatible with certain functional groups like esters.[7]
Troubleshooting Guides & Reaction-Specific Recommendations
This section provides detailed guidance for common issues encountered in three major classes of reactions involving this compound.
Williamson Ether Synthesis
This reaction is a classic method for forming ethers via an Sₙ2 reaction between the phenoxide of this compound and an alkyl halide.[8][9][10]
Troubleshooting
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Yield | Incomplete deprotonation: The base may not be strong enough to fully form the phenoxide anion. | Switch to a stronger base like sodium hydride (NaH) to ensure complete and irreversible deprotonation. Use an aprotic solvent like THF or DMF. |
| Poor alkylating agent: The alkyl halide may be too sterically hindered (e.g., secondary or tertiary) or unreactive. | Use a primary alkyl halide or a more reactive leaving group like a tosylate (OTs) or mesylate (OMs).[8] | |
| Side Product Formation | Elimination (E2) reaction: If using a secondary or tertiary alkyl halide, the strongly basic phenoxide can act as a base, causing elimination instead of substitution.[10] | Always choose a methyl or primary alkyl halide for the Williamson ether synthesis.[8] |
| Reaction with solvent: The phenoxide may react with certain solvents. | Use inert, aprotic solvents such as DMF, DMSO, THF, or acetonitrile. | |
| Reaction is very slow | Insufficient temperature or poor solubility: Reactants may not be soluble or have enough energy to overcome the activation barrier. | Gently heat the reaction mixture (e.g., to 50-80 °C). Ensure all reagents are fully dissolved. Using a base like K₂CO₃ in DMF is a common condition for this.[11] |
Base Selection Comparison (Illustrative)
| Base | Strength | Typical Solvents | Advantages | Disadvantages |
| K₂CO₃ | Moderate | DMF, Acetonitrile | Inexpensive, easy to handle, mild. | May not be strong enough for complete deprotonation; can lead to slower reactions. |
| NaOH/KOH | Strong | THF, Water (biphasic) | Inexpensive, readily available. | Can introduce water, which may not be suitable for all substrates. |
| NaH | Very Strong | THF, DMF | Ensures complete, irreversible deprotonation.[10] | Highly reactive, moisture-sensitive, requires inert atmosphere. |
| Cs₂CO₃ | Moderate | DMF, Dioxane | Often gives higher yields due to the "caesium effect," which increases nucleophilicity of the phenoxide. | More expensive. |
Suzuki-Miyaura Cross-Coupling
In this palladium-catalyzed reaction, the chloro group on this compound is replaced. The base is crucial for activating the boronic acid partner for the transmetalation step.[5][6]
Troubleshooting
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Yield | Incorrect base: The chosen base may be too weak or may not form the necessary boronate species for transmetalation. | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. An aqueous solution of the base is typically required. |
| Catalyst deactivation: The palladium catalyst may be poisoned or deactivated. | Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. | |
| Protodeboronation of Boronic Acid | Base is too strong or reaction time is too long: The boronic acid is being replaced by a proton from the solvent/water before it can couple. | Use a milder base like KF or Na₂CO₃. Use a boronic ester (e.g., pinacol ester) which can be more stable.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen: Oxygen can facilitate the homocoupling of the boronic acid. | Thoroughly degas all solvents and reagents before adding the palladium catalyst. |
Base Selection Comparison (Illustrative Yields for a Generic Aryl Chloride Coupling)
| Base | Solvent System | Temperature (°C) | Typical Yield | Reference |
| Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | Moderate | General Suzuki Conditions |
| K₂CO₃ | Dioxane/H₂O | 100 | Good | [13] |
| K₃PO₄ | Dioxane/H₂O | 100 | Often High | [14] |
| Cs₂CO₃ | Dioxane | 100 | Often High | General Suzuki Conditions |
| KF | Dioxane | 100 | Good (especially for sensitive substrates) | [13] |
Buchwald-Hartwig Amination
This reaction forms a C-N bond, coupling an amine with the aryl chloride. A strong, non-nucleophilic base is typically required to deprotonate the amine or the intermediate palladium complex.[15][16][17]
Troubleshooting
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Yield | Base is too weak: Incomplete deprotonation of the amine or palladium-amine complex. | Sodium or lithium alkoxides (NaOt-Bu, LiHMDS) are the most common and effective bases.[7] |
| Ligand incompatibility: The chosen phosphine ligand may not be optimal for the substrate or base. | For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required.[15] | |
| Side Product Formation | Hydrodehalogenation: The starting aryl chloride is reduced to an arene. | This can sometimes be suppressed by changing the base or solvent. Ensure strictly anhydrous and anaerobic conditions. |
| Substrate Degradation | Base incompatibility: The strong base (e.g., NaOt-Bu) may be reacting with other functional groups on your substrate or amine. | Switch to a weaker base like Cs₂CO₃ or K₃PO₄, though this often requires higher temperatures and may result in lower yields.[7] |
Base Selection Comparison (Illustrative)
| Base | Strength | Typical Solvents | Advantages | Disadvantages |
| NaOt-Bu | Very Strong | Toluene, Dioxane | Highly effective, promotes fast reaction rates.[7] | Can be incompatible with base-sensitive groups (e.g., esters, ketones).[7] |
| LiHMDS | Very Strong | THF, Toluene | Tolerates some protic functional groups.[7] | Air and moisture sensitive. |
| K₃PO₄ / Cs₂CO₃ | Moderate | Toluene, Dioxane | Milder, compatible with more functional groups. | Often requires higher temperatures and longer reaction times; may give lower yields. |
Generalized Experimental Protocols
Safety Note: Always conduct a thorough literature search and safety assessment before starting any new reaction. Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of this compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.) and anhydrous DMF (approx. 0.5 M).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the coupling of this compound with a generic arylboronic acid.
-
Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane and water (e.g., 4:1 ratio, 0.2 M).
-
Reaction: Purge the flask with an inert gas (e.g., Argon) for 15 minutes, then heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the decision-making process for base selection and a typical experimental workflow.
Caption: Decision tree for selecting a suitable base for common reactions.
Caption: Generalized workflow for cross-coupling reactions.
References
- 1. c. Below are the different substituted phenols. Give the acidic on substi.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemres.org [orgchemres.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 2-Chloro-4-methoxyphenol Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding temperature control in coupling reactions involving 2-Chloro-4-methoxyphenol. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Reaction temperature is too low: The activation energy for the oxidative addition of the aryl chloride is not being met.[1][2] 2. Catalyst decomposition: The reaction temperature is too high, leading to the degradation of the palladium catalyst. 3. Inactive catalyst: The palladium(II) precatalyst was not properly reduced to the active palladium(0) species. | 1. Gradually increase the reaction temperature: Incrementally raise the temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS. For Suzuki-Miyaura reactions, a typical starting range is 80-110 °C.[3] For Buchwald-Hartwig aminations, refluxing in a solvent like toluene is common. 2. Optimize catalyst and ligand loading: If higher temperatures are necessary, consider using a more thermally stable ligand or a pre-catalyst. 3. Ensure inert atmosphere: Use properly degassed solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling) | 1. High reaction temperature: Elevated temperatures can promote side reactions such as the reduction of the aryl chloride (hydrodehalogenation) or the homocoupling of the boronic acid in Suzuki reactions.[4] 2. Prolonged reaction time at high temperature: Even at an optimal temperature, extended heating can lead to the accumulation of byproducts. | 1. Lower the reaction temperature: Once the reaction has initiated, try reducing the temperature to the minimum required to sustain the catalytic cycle. 2. Monitor the reaction closely: Track the consumption of starting materials and the formation of the product to avoid unnecessarily long reaction times. 3. Adjust stoichiometry: Ensure the precise stoichiometry of reagents, as an excess of the boronic acid or amine can sometimes contribute to side reactions. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation: The catalyst may become deactivated over the course of the reaction, which can be exacerbated by temperature. 2. Insufficient base: The base may be consumed or not be strong enough to facilitate the catalytic cycle effectively at the given temperature. | 1. Add a fresh portion of catalyst: If the reaction stalls, adding a small amount of fresh catalyst may restart the reaction. 2. Screen different bases: The choice of base can significantly impact the reaction. Consider switching to a stronger or more soluble base. For Buchwald-Hartwig reactions, sodium tert-butoxide is common, while carbonates or phosphates are often used in Suzuki couplings.[3] |
| Poor Reproducibility | 1. Inconsistent temperature control: Fluctuations in the reaction temperature can lead to variable yields and impurity profiles. 2. Presence of oxygen or moisture: Contamination with air or water can inconsistently deactivate the catalyst. | 1. Use a reliable heating system: Employ an oil bath or a heating mantle with a temperature controller for precise and uniform heating. 2. Use anhydrous and degassed reagents and solvents: Ensure all components of the reaction are free from water and oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling of this compound?
A1: For many Suzuki-Miyaura reactions involving aryl chlorides, a temperature range of 80-110 °C is often effective.[3] However, the optimal temperature can depend on the specific boronic acid, catalyst, ligand, and solvent used. It is generally recommended to start with a temperature around 80-90 °C and gradually increase it if the reaction is sluggish.[1][2]
Q2: I am observing significant hydrodehalogenation of this compound in my Buchwald-Hartwig reaction. How can I minimize this?
A2: Hydrodehalogenation is often a result of high reaction temperatures or a non-optimal catalyst/ligand combination. To minimize this side reaction, you can try lowering the reaction temperature after the initial oxidative addition has occurred. Alternatively, screening different bulky, electron-rich phosphine ligands may help to favor the desired C-N bond formation over the competing reduction pathway.[4]
Q3: Can Ullmann coupling of this compound be performed at a lower temperature?
A3: Traditional Ullmann reactions often require very high temperatures (sometimes up to 200 °C).[5] However, modern modifications using specific ligands can facilitate the reaction at significantly lower temperatures, sometimes as low as 90-105 °C.[6] The success of a lower-temperature Ullmann coupling will be highly dependent on the choice of the copper source and the ligand.
Q4: How does the choice of solvent affect the optimal temperature for my coupling reaction?
A4: The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. For instance, a Buchwald-Hartwig reaction in toluene is often run at reflux, which is around 111 °C. Solvents like dioxane (boiling point ~101 °C) or DMF (boiling point ~153 °C) will allow for different temperature ranges to be explored. The polarity of the solvent can also influence the reaction rate and, consequently, the required temperature.[7]
Quantitative Data Summary
The following tables provide a general overview of typical temperature conditions for common coupling reactions involving aryl chlorides. Note that these are starting points, and optimization for this compound is recommended.
Table 1: Typical Temperature Ranges for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst/Ligand System | Solvent | Base | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100-110 | 70-95 |
| Pd₂(dba)₃ / XPhos | Dioxane | K₂CO₃ | 90-100 | 75-98 |
| Pd/C | DMF/H₂O | Na₂CO₃ | 80-100 | 70-98[1] |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst/Ligand System | Solvent | Base | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | Reflux (~111) | 85-95 |
| Pd(OAc)₂ / BINAP | Dioxane | Cs₂CO₃ | 100 | 80-92 |
Table 3: Temperature Considerations for Ullmann Diaryl Ether Synthesis
| Copper Source | Ligand | Solvent | Temperature (°C) | Notes |
| CuI | N,N-Dimethyl Glycine | Dioxane | 90[6] | Lower temperatures are possible with appropriate ligands. |
| Copper powder | None | (High-boiling solvent) | 140-200[5] | Classic conditions often require harsh temperatures. |
| CuI | PPh₃ | o-xylene | 140[8] | Non-polar solvents may require higher temperatures.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the arylboronic acid (1.2 equivalents) and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equivalents) to a dry reaction vessel.
-
Add degassed solvent (e.g., toluene).
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 equivalent) and the desired amine (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After completion (typically 6-24 hours), cool the mixture to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Monitoring Reaction Progress of 2-Chloro-4-methoxyphenol
Welcome to the Technical Support Center for monitoring the reaction progress of 2-Chloro-4-methoxyphenol. This guide is intended for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) for both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) techniques.
General Reaction Monitoring Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using either TLC or HPLC.
Caption: General workflow for monitoring reaction progress using TLC or HPLC.
Thin Layer Chromatography (TLC) Analysis
TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
Experimental Protocol: TLC Monitoring
1. Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., ferric chloride solution)
2. Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and close the lid.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent and spot it on the 'SM' lane.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the 'RM' lane.
-
On the 'C' lane, first spot the starting material, let it dry, and then spot the reaction mixture on top of it. This helps to differentiate between spots with similar Rf values.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualize and Analyze:
-
Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound should be UV-active.[1] Circle the spots with a pencil.
-
For enhanced visualization, especially for phenolic compounds, dip or spray the plate with a ferric chloride stain. Phenols typically produce a distinct color (often red or purple).[2]
-
Monitor the disappearance of the starting material spot and the appearance of the product spot(s) in the reaction mixture lane over time. The reaction is considered complete when the starting material spot is no longer visible.
-
Quantitative Data: Recommended TLC Mobile Phases
The ideal mobile phase will provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8. Since this compound is a moderately polar compound, a mixture of a non-polar and a polar solvent is recommended.
| Mobile Phase Composition | Solvent Ratio (v/v) | Notes |
| Hexane : Ethyl Acetate | 80 : 20 to 60 : 40 | A good starting point for many organic reactions. Adjust the ratio to optimize separation. |
| Dichloromethane : Methanol | 98 : 2 to 95 : 5 | Useful for more polar products. |
| Toluene : Acetone | 9 : 1 | A good general choice for phenolic compounds.[3] |
TLC Troubleshooting and FAQs
Q1: My spots are streaking or elongated. What should I do?
-
A1: This is often due to sample overloading. Try diluting your sample before spotting.[4] For acidic compounds like phenols, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve spot shape.[4]
Q2: I don't see any spots on my TLC plate.
-
A2: This could be due to several reasons:
-
The sample is too dilute. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[4]
-
The compound is not UV-active. While this compound is expected to be UV-active, some products may not be. Use a chemical stain like ferric chloride or p-anisaldehyde for visualization.[1][5]
-
The compound may have evaporated if it is volatile.
-
Q3: The Rf values are too high (spots are near the solvent front) or too low (spots are near the baseline). How can I fix this?
-
A3: This indicates an inappropriate mobile phase polarity.
-
If the Rf is too high, the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane in a hexane/ethyl acetate mixture).[4]
-
If the Rf is too low, the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., use more ethyl acetate).[4]
-
Q4: The spots for my reactant and product are very close together.
-
A4: To improve separation:
-
Try a different mobile phase system. A change in solvent can alter the selectivity of the separation.
-
Use a longer TLC plate to allow for a greater separation distance.
-
A two-dimensional TLC can be performed where the plate is developed in one solvent, dried, rotated 90 degrees, and then developed in a second solvent.[6]
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides quantitative data on the progress of a reaction, allowing for the determination of the concentration of reactants and products over time.
Experimental Protocol: HPLC Monitoring
This protocol is adapted from a method for a structurally similar compound, 2-Amino-4-methoxyphenol, and should be a good starting point for this compound.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
HPLC grade water
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0-4.5) |
| Gradient | Start with a higher aqueous percentage and gradually increase the acetonitrile percentage. A good starting point is 85% Buffer to 50% Buffer over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~280-290 nm (A UV scan of this compound should be performed to determine the optimal wavelength) |
| Run Time | 15-20 minutes |
3. Procedure:
-
Prepare the Mobile Phase:
-
Phosphate Buffer (0.05 M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to the desired value (e.g., 3.5) with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the required compositions of mobile phase A (Buffer) and B (Acetonitrile). Degas the mobile phases before use.
-
-
Prepare Standard Solutions:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards at different concentrations.
-
-
Prepare the Sample:
-
At various time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared reaction mixture samples.
-
Monitor the chromatograms for the disappearance of the reactant peak and the appearance of the product peak(s). The peak area can be used to quantify the concentration of each component.
-
HPLC Troubleshooting and FAQs
Caption: A decision tree for troubleshooting common HPLC issues.
Q1: My retention times are shifting.
-
A1: Fluctuations in retention time can be caused by:
-
Changes in mobile phase composition: Ensure accurate preparation and proper mixing of the mobile phase.
-
Temperature variations: Use a column oven to maintain a consistent temperature.
-
Column degradation: The column may need to be cleaned or replaced.
-
Inadequate equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run.[8]
-
Q2: I am observing a noisy or drifting baseline.
-
A2: An unstable baseline is often due to:
Q3: My peaks are tailing.
-
A3: Peak tailing for phenolic compounds on a C18 column can be due to interactions with residual silanol groups on the silica support. To mitigate this:
-
Lower the pH of the mobile phase: This will protonate the silanol groups, reducing their interaction with the analyte. A pH of around 3 is often effective.
-
Sample overload: Inject a smaller volume or a more dilute sample.
-
Q4: I see extra peaks in my chromatogram (ghost peaks).
-
A4: Ghost peaks can arise from:
-
Impurities in the mobile phase.
-
Contamination from a previous injection: Run a blank gradient to wash the column.
-
Degradation of the sample in the autosampler.
-
Q5: The system backpressure is too high.
-
A5: High backpressure is typically caused by a blockage. Check the following in order:
-
In-line filter or guard column: These may be clogged and need replacement.
-
Column inlet frit: This can become blocked with particulate matter from the sample. Try back-flushing the column (disconnect it from the detector first).
-
Tubing: Check for any kinks or blockages in the system tubing.
-
References
Validation & Comparative
A Spectroscopic Showdown: 2-Chloro-4-methoxyphenol vs. Guaiacol
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of chemical compounds is paramount. This guide provides an objective spectroscopic comparison of 2-Chloro-4-methoxyphenol and guaiacol, offering a comprehensive overview of their characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
This comparative analysis is supported by experimental data and detailed methodologies to aid in the accurate identification, characterization, and application of these compounds in various research and development endeavors.
Executive Summary
This compound and guaiacol (2-methoxyphenol) are aromatic compounds that share a core methoxyphenol structure but differ by the presence of a chlorine atom on the benzene ring of the former. This single substitution significantly influences their electronic environment and, consequently, their spectroscopic profiles. This guide will delineate these differences through a side-by-side comparison of their spectral data.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for this compound and guaiacol.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~6.9 (d) | Doublet | 1H | Ar-H |
| ~6.8 (dd) | Doublet of Doublets | 1H | Ar-H | |
| ~6.7 (d) | Doublet | 1H | Ar-H | |
| ~5.7 (s) | Singlet | 1H | -OH | |
| 3.77 (s) | Singlet | 3H | -OCH₃ | |
| Guaiacol [1] | ~6.9-7.1 (m) | Multiplet | 4H | Ar-H |
| ~5.7 (s, br) | Singlet (broad) | 1H | -OH | |
| 3.92 (s) | Singlet | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 150.9, 149.2, 119.8, 116.3, 115.8, 113.9, 56.1 |
| Guaiacol [1] | 146.6, 145.8, 121.3, 120.0, 114.5, 110.9, 55.9 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) Stretch | C-O Stretch | C-Cl Stretch |
| This compound [2] | ~3400 (broad) | ~3000-3100 | ~1200-1300 | ~700-800 |
| Guaiacol [3] | ~3450 (broad) | ~3000-3100 | ~1200-1260 | N/A |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Not readily available in literature | - |
| Guaiacol [4][5] | ~275, ~280 | Water/Acetonitrile |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [6] | 158/160 (due to ³⁵Cl/³⁷Cl isotopes) | 143, 115, 87, 69 |
| Guaiacol [2] | 124 | 109, 81, 65, 53 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary based on the instrument and experimental conditions.
¹H and ¹³C NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) are required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy
A small amount of the liquid sample (or a KBr pellet for a solid sample) is placed on the attenuated total reflectance (ATR) crystal of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration is adjusted to yield an absorbance reading between 0.1 and 1. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 400 nm, against a solvent blank.
Mass Spectrometry (Electron Ionization)
A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Concepts
The following diagrams illustrate key concepts related to the spectroscopic comparison and biological activities of the two compounds.
Discussion of Spectroscopic Differences
The presence of the electron-withdrawing chlorine atom in this compound significantly impacts its spectroscopic properties compared to guaiacol.
-
¹H NMR: The aromatic protons of this compound exhibit a more complex splitting pattern and are generally shifted slightly downfield due to the inductive effect of the chlorine. In contrast, the aromatic protons of guaiacol appear as a more condensed multiplet.
-
¹³C NMR: The carbon atom bonded to the chlorine in this compound shows a characteristic downfield shift. The other aromatic carbon signals are also influenced by the chloro- and methoxy- substituents, leading to a different chemical shift pattern compared to guaiacol.
-
IR Spectroscopy: The most notable difference is the presence of a C-Cl stretching vibration in the fingerprint region of the this compound spectrum, which is absent in guaiacol.
-
UV-Vis Spectroscopy: While specific data for this compound is not as readily available, the chloro-substituent is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to guaiacol.
-
Mass Spectrometry: The mass spectrum of this compound is distinguished by the isotopic pattern of the molecular ion, with two peaks at m/z 158 and 160 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Guaiacol shows a single molecular ion peak at m/z 124.
This comprehensive spectroscopic comparison provides a foundational dataset for researchers working with this compound and guaiacol, facilitating their accurate identification and characterization in complex matrices.
References
A Comparative Analysis of the Antioxidant Properties of Methoxyphenol Isomers
For Immediate Release
A comprehensive review of the antioxidant activities of methoxyphenol isomers—guaiacol (2-methoxyphenol), 3-methoxyphenol, and 4-methoxyphenol—reveals significant differences in their radical scavenging capabilities, underscoring the critical role of substituent positioning on the benzene ring. This guide synthesizes available experimental data to provide a comparative analysis for researchers, scientists, and professionals in drug development.
Quantitative Antioxidant Activity
The direct comparison of the antioxidant activity of the three methoxyphenol isomers is challenging due to a lack of studies that evaluate all three compounds under the same experimental conditions. However, by compiling data from various sources, a general trend in their efficacy can be observed. The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
| Compound | Assay | IC50 / Activity Value | Key Observations |
| Guaiacol (2-Methoxyphenol) | DPPH | Data not consistently reported as IC50. Some studies indicate weaker activity compared to other phenols.[1][2] | The presence of the methoxy group ortho to the hydroxyl group can lead to intramolecular hydrogen bonding, which may slightly reduce its hydrogen-donating ability compared to other isomers.[1] |
| 3-Methoxyphenol | DPPH, ABTS, FRAP | Specific IC50 or TEAC/FRAP values are not readily available in the reviewed literature. | As a derivative of resorcinol, it is expected to possess antioxidant properties.[3] The meta positioning of the methoxy group is likely to influence its antioxidant capacity differently from the ortho and para isomers. |
| 4-Methoxyphenol | DPPH | IC50 values for derivatives like 3-tert-Butyl-4-methoxyphenol (BHA) are in the range of 15-40 µg/mL. | The para-position of the methoxy group can effectively stabilize the phenoxyl radical through resonance, often leading to potent antioxidant activity.[4] |
| 4-Methoxyphenol | FRAP | A derivative, 3-tert-Butyl-4-methoxyphenol, exhibited a high FRAP value of 12341 µmol Fe2+/g in a comparative study.[4] | This indicates a strong capacity to reduce ferric iron, a key mechanism of antioxidant action. |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP values represent the antioxidant capacity relative to a standard (Trolox or Fe2+); higher values indicate greater antioxidant potential. The data presented is compiled from various studies and should be interpreted with caution due to differing experimental conditions.
Mechanism of Antioxidant Action
Phenolic compounds, including methoxyphenol isomers, primarily exert their antioxidant effects by acting as free radical scavengers. The hydroxyl (-OH) group on the phenol ring can donate a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The stability of the resulting phenoxy radical is a crucial determinant of the antioxidant's effectiveness. The position of the methoxy (-OCH3) group influences this stability through inductive and resonance effects, thereby modulating the antioxidant capacity of the isomer.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the pale yellow hydrazine by an antioxidant.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare stock solutions of the test compounds (methoxyphenol isomers) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Prepare a series of dilutions from the stock solutions.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution at various concentrations to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock and diluted solutions of the test compounds and a standard (e.g., Trolox).
-
-
Assay:
-
In a 96-well microplate, add 20 µL of the test compound or standard solution to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
A control well should contain 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[5]
-
Prepare stock and diluted solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay:
-
In a 96-well microplate, add 20 µL of the test compound or standard solution to respective wells.
-
Add 180 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Calculation:
-
A standard curve is generated using the absorbance values of the ferrous sulfate or Trolox standards.
-
The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
Phenolic antioxidants can influence cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
The Keap1-Nrf2 signaling pathway in response to oxidative stress.
References
- 1. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the reactivity of 2-Chloro-4-methoxyphenol with other phenols
An Objective Comparison of the Reactivity of 2-Chloro-4-methoxyphenol Against Other Phenolic Compounds
Introduction
For researchers and professionals in drug development, understanding the chemical reactivity of substituted phenols is paramount for the synthesis of novel bioactive molecules. This compound is a versatile building block, and its reactivity is uniquely influenced by the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group. This guide provides a comparative analysis of the reactivity of this compound against other common phenols, supported by established chemical principles and experimental data.
The reactivity of a phenol is primarily determined by two factors: the acidity of the hydroxyl (-OH) group and the susceptibility of the aromatic ring to substitution reactions. These factors are governed by the electronic effects of the substituents attached to the ring.
Electronic Effects of Substituents on Phenol Reactivity
The reactivity of the phenol ring and its hydroxyl group is dictated by a combination of inductive and resonance effects of its substituents.
-
Inductive Effect (I): This is the transmission of charge through sigma (σ) bonds. Electron-withdrawing groups (like halogens) exert a negative inductive effect (-I), pulling electron density away from the ring and increasing the acidity of the phenolic proton. Electron-donating groups (like alkyl groups) have a positive inductive effect (+I).
-
Resonance Effect (M or R): This involves the delocalization of pi (π) electrons across the aromatic system. Electron-donating groups (like -OCH₃, -OH) have a positive resonance effect (+M), pushing electron density into the ring, particularly at the ortho and para positions. This activates the ring towards electrophilic attack but decreases the acidity of the phenol.[1][2] Conversely, electron-withdrawing groups (like -NO₂) exhibit a negative resonance effect (-M), pulling electron density from the ring and increasing acidity.[1][3]
In this compound, the chloro group is strongly electron-withdrawing via its -I effect, while the methoxy group is strongly electron-donating through its +M effect.[4][5] This creates a nuanced reactivity profile compared to simpler phenols.
Caption: Logical diagram of substituent effects on phenol reactivity.
Comparative Analysis of Phenolic Acidity
The acidity of a phenol, indicated by its pKa value (lower pKa means stronger acid), is a direct measure of the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, increasing acidity.[1][4] Electron-donating groups destabilize it, decreasing acidity.[6]
| Compound | Substituents | Dominant Electronic Effects on Acidity | pKa (approx.) | Relative Acidity vs. Phenol |
| Phenol | -H | Baseline | 9.98 - 10.0 | - |
| This compound | 2-Cl, 4-OCH₃ | -I from Cl (increases acidity) vs. +M from OCH₃ (decreases acidity) | ~9.5 | More Acidic |
| 4-Methoxyphenol | 4-OCH₃ | +M effect destabilizes phenoxide | 10.2 | Less Acidic |
| 2-Chlorophenol | 2-Cl | Strong -I effect stabilizes phenoxide | 8.56 | More Acidic |
| 4-Chlorophenol | 4-Cl | Strong -I effect stabilizes phenoxide | 9.42 | More Acidic |
| 4-Nitrophenol | 4-NO₂ | Strong -I and -M effects strongly stabilize phenoxide | 7.15 | Much More Acidic |
| 4-Methylphenol (p-Cresol) | 4-CH₃ | +I and hyperconjugation effects destabilize phenoxide | 10.26 | Less Acidic |
Note: pKa values are approximate and can vary slightly based on measurement conditions.
The chlorine atom's strong inductive effect in this compound makes its hydroxyl group more acidic than that of phenol and 4-methoxyphenol.[4][7]
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), an electrophile attacks the electron-rich benzene ring.[8] Electron-donating groups activate the ring, making it more reactive, while electron-withdrawing groups deactivate it.
| Compound | Substituents | Effect on Aromatic Ring | Expected Reactivity in EAS vs. Phenol |
| Phenol | -H | -OH group is strongly activating (ortho, para-directing) | - |
| This compound | 2-Cl, 4-OCH₃ | Strong +M from -OCH₃ activates; -I from -Cl deactivates. Overall activated. | More Reactive |
| 4-Methoxyphenol | 4-OCH₃ | Very strong activation from -OCH₃ (+M effect) | More Reactive |
| 4-Chlorophenol | 4-Cl | Weak deactivation (-I > +M) | Less Reactive |
| 4-Nitrophenol | 4-NO₂ | Strong deactivation (-I, -M effects) | Much Less Reactive |
| 4-Methylphenol (p-Cresol) | 4-CH₃ | Activation from -CH₃ (+I, hyperconjugation) | More Reactive |
The potent +M effect of the methoxy group in this compound makes the ring highly activated towards electrophilic attack, despite the deactivating effect of the chlorine. The positions open for substitution are directed by the existing groups.
Reactivity in Nucleophilic Substitution
Nucleophilic substitution reactions on phenols, such as the Williamson ether synthesis, typically proceed via the phenoxide ion. The reactivity depends on the nucleophilicity of this ion. Electron-withdrawing groups can decrease the nucleophilicity of the phenoxide even as they increase the acidity of the parent phenol.[7]
| Phenoxide from | Substituents | Effect on Nucleophilicity | Expected Reactivity in Sₙ2 vs. Phenoxide |
| Phenol | -H | Baseline | - |
| This compound | 2-Cl, 4-OCH₃ | -I of Cl reduces electron density on oxygen; +M of OCH₃ slightly increases it. | Less Reactive |
| 4-Methoxyphenol | 4-OCH₃ | +M effect increases electron density on oxygen | More Reactive |
| 4-Chlorophenol | 4-Cl | Strong -I effect reduces electron density on oxygen | Less Reactive |
| 4-Nitrophenol | 4-NO₂ | Strong -I and -M effects significantly reduce electron density on oxygen | Much Less Reactive |
| 4-Methylphenol (p-Cresol) | 4-CH₃ | +I effect increases electron density on oxygen | More Reactive |
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of an ether from a phenol, a key reaction for evaluating the nucleophilic character of the phenoxide.
Caption: General workflow for Williamson Ether Synthesis.
Detailed Methodology:
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected phenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a base (1.1 to 1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution.[7] Stir the mixture at room temperature until deprotonation is complete (typically 30-60 minutes), resulting in the formation of the phenoxide salt.
-
Alkylation: To the stirred suspension of the phenoxide, add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to an appropriate temperature, generally between 50-100 °C. The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.[7]
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ether.
Conclusion
This compound exhibits a distinct reactivity profile shaped by the competing electronic effects of its chloro and methoxy substituents.
-
Acidity: It is a stronger acid than phenol and other phenols bearing electron-donating groups, owing to the inductive electron withdrawal by the chlorine atom.
-
Electrophilic Aromatic Substitution: The aromatic ring is activated, and more susceptible to electrophilic attack than phenol itself, due to the powerful electron-donating resonance effect of the para-methoxy group.
-
Nucleophilic Substitution: The corresponding phenoxide is less nucleophilic than that of phenol or methoxyphenol, a consequence of the electron-withdrawing nature of the adjacent chlorine.
This duality makes this compound a valuable and tunable intermediate in organic synthesis. Its enhanced acidity allows for easy formation of the phenoxide, while its activated ring is primed for further functionalization via electrophilic substitution, providing multiple pathways for the construction of complex molecules in drug discovery and materials science.
References
Validation of analytical methods for 2-Chloro-4-methoxyphenol quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 2-Chloro-4-methoxyphenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantitative data in research, quality control, and drug development. This document outlines the experimental protocols and presents a comparative summary of expected performance characteristics for each method to aid in selecting the most suitable technique for your specific analytical needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and UV-Visible Spectrophotometry. The data for HPLC-UV and GC-MS is based on validated methods for structurally similar compounds and serves as a reliable estimate of the performance for this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Visible Spectrophotometry |
| Linearity (r²) | > 0.999[1] | > 0.995[2] | > 0.999 |
| Linear Range | 1 - 100 µg/mL | 1 - 500 ng/mL[2] | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.01%[1] | ~0.5 ng/mL[2] | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03%[1] | ~1.0 ng/mL[2] | ~3 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[1] | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 1.0%[1] | < 15%[2] | < 2.0% |
| Specificity | High | Very High | Low to Moderate |
| Throughput | High | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity.[1]
Instrumentation:
-
Standard HPLC system equipped with a UV-Vis detector.[1]
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid.[1]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards within the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.[1] Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it ideal for trace-level detection and confirmation.[2] For polar compounds like phenols, derivatization is often necessary to improve volatility.[1]
Instrumentation:
-
GC system coupled to a Mass Spectrometer.[1]
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or MSTFA + 1% TMCS)[1][2]
-
This compound reference standard
Procedure:
-
Sample Preparation and Derivatization:
-
GC-MS Conditions:
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.[1]
-
Quantification: Utilize Selected Ion Monitoring (SIM) for quantification, using a specific quantifier and qualifier ions for the derivatized analyte. Create a calibration curve from the derivatized standards to determine the sample concentration.
UV-Visible Spectrophotometry
This technique is a simple, cost-effective, and rapid method for the quantification of compounds that absorb UV or visible light. Its specificity can be limited in complex matrices.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
This compound reference standard
Procedure:
-
Solvent Selection and Wavelength Determination: Dissolve this compound in a suitable solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of calibration standards by serial dilution (e.g., 5-50 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a concentration that falls within the linear range of the assay.
-
Analysis: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of this compound in the sample.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method validation and the specific workflow for HPLC analysis.
References
A Comparative Analysis of 2-Chloro-4-methoxyphenol and 4-chlorophenol Hydrogenolysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricacies of dehalogenation reactions is paramount for the synthesis of fine chemicals and pharmaceuticals. This guide provides a comparative analysis of the catalytic hydrogenolysis of 2-Chloro-4-methoxyphenol and 4-chlorophenol, offering insights into their reactivity, experimental protocols, and reaction pathways.
Quantitative Data on 4-Chlorophenol Hydrogenolysis
The catalytic hydrogenolysis of 4-chlorophenol to phenol is a well-documented process, with palladium-based catalysts being particularly effective. The following table summarizes key experimental data from various studies.
| Catalyst | Support | H₂ Source | Temperature (°C) | Pressure (atm) | Solvent | Initial Concentration (mg/L) | Product Yield (%) | Citation |
| 5% Pd | Al₂O₃ | H₂ gas | Ambient | 1 | Water | 49.55 | 93.8 (Phenol) | [1] |
| 5% Pd | rGO | H₂ gas | Ambient | 1 | Water | 95.48 | 83.9 (Phenol) | [1] |
| 0.5% Pd | γ-Al₂O₃ | H₂ gas | 20-40 | 1 | Water | Not specified | High conversion | [2] |
| 0.5% Pt | γ-Al₂O₃ | H₂ gas | 20-40 | 1 | Water | Not specified | Lower activity than Pd | [2] |
| 0.5% Rh | γ-Al₂O₃ | H₂ gas | 20-40 | 1 | Water | Not specified | High activity, further hydrogenation to cyclohexanone/cyclohexanol | [2] |
| Pd-Cu | γ-Al₂O₃ | H₂ gas | Not specified | Not specified | Water | Not specified | High activity, inhibited further hydrogenation of phenol | [3] |
Comparative Analysis: this compound vs. 4-chlorophenol
Reactivity:
Direct experimental data for the hydrogenolysis of this compound is scarce. However, based on studies of other chlorophenol isomers, we can infer its likely reactivity. Research on the catalytic dechlorination of chlorophenol isomers (ortho-, meta-, and para-) has shown that the position of the chlorine atom significantly influences the reaction rate. In one study using a palladium/iron catalyst, ortho-chlorophenol exhibited the highest dechlorination rate constant compared to meta- and para-chlorophenol.
This compound has a chlorine atom at the ortho position relative to the hydroxyl group. This suggests that it would likely undergo hydrogenolysis at a rate comparable to or even faster than 4-chlorophenol, where the chlorine is in the para position. The methoxy group at the para position is an electron-donating group, which may also influence the electronic properties of the aromatic ring and its interaction with the catalyst surface.
Reaction Products:
The primary product of 4-chlorophenol hydrogenolysis is phenol.[1][3] Depending on the catalyst and reaction conditions, further hydrogenation of the phenol ring can occur, leading to the formation of cyclohexanone and cyclohexanol, particularly with rhodium catalysts.[2]
For this compound, the expected primary product of hydrogenolysis would be 4-methoxyphenol, resulting from the cleavage of the carbon-chlorine bond.
Experimental Protocols
Below is a generalized experimental protocol for the catalytic hydrogenolysis of chlorophenols in an aqueous solution. This protocol can be adapted for both this compound and 4-chlorophenol.
1. Catalyst Preparation and Activation:
-
Disperse the supported palladium catalyst (e.g., 5% Pd on Al₂O₃) in deionized water.
-
Activate the catalyst by stirring the suspension in the presence of a reducing agent, such as sodium borohydride (NaBH₄), for a specified period.
-
Separate the activated catalyst by centrifugation or filtration and wash it with deionized water to remove any residual reducing agent.
2. Hydrogenolysis Reaction:
-
In a reaction vessel, add the aqueous solution of the chlorophenol substrate at a known concentration.
-
Introduce the activated catalyst to the solution.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 atm).
-
Maintain the reaction at a constant temperature (e.g., ambient temperature) with vigorous stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Product Analysis:
-
Identify and quantify the reactants and products in the collected samples using appropriate analytical techniques (HPLC or GC-MS) with a suitable standard for calibration.
-
Calculate the conversion of the chlorophenol and the yield of the corresponding phenol product.
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction pathway for chlorophenol hydrogenolysis and a typical experimental workflow.
Caption: General reaction pathway for the catalytic hydrogenolysis of a chlorophenol.
Caption: A typical experimental workflow for catalytic hydrogenolysis.
References
A Comparative Analysis of the Biological Activities of Chlorinated vs. Non-Chlorinated Methoxyphenols
For Researchers, Scientists, and Drug Development Professionals
Methoxyphenols, a class of organic compounds characterized by a phenol ring with a methoxy substituent, are of significant interest in various scientific fields due to their diverse biological activities. This guide provides a comparative analysis of the biological activities of non-chlorinated methoxyphenols, such as guaiacol and syringol, and their chlorinated counterparts. The introduction of chlorine atoms onto the aromatic ring can significantly alter the physicochemical properties of these molecules, leading to distinct differences in their biological effects. This comparison will focus on key biological activities, including cytotoxicity, antioxidant capacity, and enzyme inhibition, supported by available experimental data.
Cytotoxicity
The chlorination of methoxyphenols generally leads to an increase in their toxicity. This is attributed to altered electronic and lipophilic properties, which can enhance their ability to disrupt cellular processes.
Guaiacol vs. Chlorinated Guaiacols
Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound. Its chlorinated derivatives, such as 4-chloroguaiacol, are often found as byproducts of industrial processes like paper bleaching.
Available Data:
While direct comparative cytotoxicity studies with IC50 values on the same human cell lines are limited in the readily available literature, the general trend of increased toxicity with chlorination is well-documented.[1][2] For instance, 4-chloroguaiacol is classified as harmful if swallowed and causes skin and eye irritation.
One study provides the Minimum Inhibitory Concentration (MIC) of 4-chloroguaiacol against specific bacteria, indicating its antimicrobial activity.
Table 1: Antimicrobial Activity of 4-Chloroguaiacol
| Compound | Organism | MIC (µg/mL) |
| 4-Chloroguaiacol | Staphylococcus aureus | 110[3] |
| 4-Chloroguaiacol | Escherichia coli | 110[3] |
Syringol vs. Chlorinated Syringols
Syringol (2,6-dimethoxyphenol) is another key methoxyphenol derived from the breakdown of lignin. Information on the cytotoxicity of its chlorinated derivatives is sparse. However, a recent study investigated the cytotoxic and teratogenic effects of syringol on zebrafish embryos.
Table 2: Cytotoxic and Teratogenic Effects of Syringol on Zebrafish Embryos
| Concentration of Syringol | Effect |
| 0.5 - 2 mg/L | Induced dose-dependent embryotoxic effects (yolk sac edema, pericardial edema, skeletal abnormality, hyperemia)[4] |
| 0.5 - 2 mg/L | Decreased heart rate significantly[4] |
| 0.5 - 2 mg/L | Induced craniofacial abnormalities and locomotor deficits[4] |
| 2 mg/L | Activated apoptosis[4] |
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
Non-Chlorinated Methoxyphenols
Guaiacol and syringol, along with their derivatives, exhibit antioxidant activity.[5][6] Theoretical studies suggest that syringol and its derivatives are potent scavengers of reactive oxygen species.[5][7]
Impact of Chlorination
The effect of chlorination on the antioxidant activity of methoxyphenols is not well-documented with direct comparative quantitative data like ORAC or DPPH IC50 values. It is plausible that the introduction of an electron-withdrawing chlorine atom could modulate the hydrogen-donating ability of the phenolic hydroxyl group, thereby altering the antioxidant capacity. However, without direct experimental evidence, this remains speculative.
Enzyme Inhibition
The ability of methoxyphenols to inhibit specific enzymes is an area of active research.
Non-Chlorinated Methoxyphenols
A study on the inhibition of human carbonic anhydrase (hCA) isoforms by various phenolic compounds, including guaiacol and syringaldehyde (a derivative of syringol), provides specific inhibition constants (Ki).
Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by Non-Chlorinated Methoxyphenols
| Compound | Isoform | Inhibition Constant (Kᵢ) (µM) |
| Guaiacol | hCA I | 10.81[8] |
| Guaiacol | hCA II | 8.51[8] |
| Guaiacol | hCA IX | 9.98[8] |
| Guaiacol | hCA XII | 9.83[8] |
| Syringaldehyde | hCA I | 9.77[8] |
| Syringaldehyde | hCA II | 7.93[8] |
| Syringaldehyde | hCA IX | 8.12[8] |
| Syringaldehyde | hCA XII | 7.64[8] |
Chlorinated Methoxyphenols
There is a lack of available data on the direct comparative enzyme inhibitory activities of chlorinated methoxyphenols against the same enzymes listed above. The presence of chlorine atoms could influence the binding affinity of these compounds to the active site of enzymes, but further research is needed to quantify these effects. Generally, phenolic compounds have been shown to be enzyme inhibitors.[9][10]
Experimental Protocols
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (chlorinated and non-chlorinated methoxyphenols) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Mix the test compound solution with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body.
Protocol:
-
Reagent Preparation: Prepare a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: In a black 96-well plate, mix the test compound with the fluorescent probe.
-
Initiation of Reaction: Add the peroxyl radical generator to initiate the reaction.
-
Fluorescence Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay. The antioxidant capacity is expressed as Trolox equivalents (TE).
Principles of DPPH and ORAC Antioxidant Assays
Conclusion
The available data indicates that chlorination of methoxyphenols generally increases their cytotoxicity. While non-chlorinated methoxyphenols like guaiacol and syringol exhibit antioxidant and enzyme-inhibiting properties, there is a significant gap in the literature regarding direct comparative studies with their chlorinated analogs. To provide a more definitive comparison, further research is required to generate quantitative data on the antioxidant capacity and enzyme inhibition of chlorinated methoxyphenols using standardized assays. Such studies would be invaluable for a comprehensive understanding of the structure-activity relationships and for assessing the potential toxicological risks and therapeutic applications of these compounds.
References
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Syringol, a wildfire residual methoxyphenol causes cytotoxicity and teratogenicity in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08346B [pubs.rsc.org]
- 6. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of plant phenols on the activity of selected enzymes. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Electrochemical Behavior of 2-Chloro-4-methoxyphenol and Guaiacol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical behavior of 2-Chloro-4-methoxyphenol and its structural analog, guaiacol. The addition of a chloro-substituent to the guaiacol structure is anticipated to significantly influence its redox properties. This comparison is based on established principles of electrochemistry and available data for related phenolic compounds.
Introduction
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound with applications in the pharmaceutical and food industries. Its electrochemical behavior, particularly its oxidation, is of interest for various applications, including electrosynthesis and biosensor development. This compound, a chlorinated derivative of a guaiacol isomer, is expected to exhibit distinct electrochemical characteristics due to the electron-withdrawing nature of the chlorine atom. Understanding these differences is crucial for applications where precise control of redox potentials and reaction pathways is required.
Electrochemical Behavior: A Comparative Overview
The electrochemical oxidation of phenols typically involves the transfer of electrons from the aromatic ring to the electrode, often leading to the formation of phenoxy radicals and subsequent polymerization or further oxidation products.
Guaiacol: The electrochemical oxidation of guaiacol is known to proceed through the formation of a phenoxy radical, which can then undergo coupling reactions to form dimers and polymers. This process can lead to the fouling of the electrode surface. The oxidation potential of guaiacol is influenced by the solvent and pH of the medium. In some cases, the oxidation can lead to the formation of quinone-like species.[1]
Tabulated Data
Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table provides a qualitative comparison based on expected trends and data from related compounds.
| Parameter | Guaiacol | This compound (Expected) |
| Oxidation Potential | Lower | Higher |
| Electron Transfer Kinetics | Facile | Potentially Slower |
| Electrode Fouling | Prone to polymerization and fouling | Likely to cause fouling |
| Oxidation Products | Phenoxy radicals, dimers, polymers, quinones | Chloro-phenoxy radicals, oligomers |
Experimental Protocols
To empirically determine and compare the electrochemical behavior of this compound and guaiacol, the following experimental protocol for cyclic voltammetry is proposed.
Objective: To determine and compare the oxidation potentials and general electrochemical behavior of guaiacol and this compound.
Materials:
-
Guaiacol (≥98% purity)
-
This compound (≥97% purity)
-
Supporting Electrolyte Solution (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Voltammetric analyzer/potentiostat
-
Electrochemical cell
Procedure:
-
Prepare stock solutions (e.g., 10 mM) of guaiacol and this compound in a suitable solvent (e.g., ethanol or the supporting electrolyte).
-
Polish the working electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.
-
Set up the electrochemical cell with the working, reference, and counter electrodes immersed in the supporting electrolyte solution.
-
Record a blank cyclic voltammogram of the supporting electrolyte to establish the background current.
-
Add a known concentration of the analyte (guaiacol or this compound) to the cell (e.g., final concentration of 1 mM).
-
Record the cyclic voltammogram over a suitable potential range (e.g., from -0.2 V to +1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).
-
Repeat the measurement for different scan rates to investigate the nature of the electrochemical process.
-
Thoroughly clean the cell and electrodes between experiments with different analytes.
-
Analyze the resulting voltammograms to determine the anodic peak potential (Epa), cathodic peak potential (Epc), and peak currents.
Visualizations
Electrochemical Oxidation Pathways
The following diagrams illustrate the proposed initial steps in the electrochemical oxidation of guaiacol and this compound.
Caption: Proposed initial step in the electrochemical oxidation of guaiacol.
Caption: Proposed initial step in the electrochemical oxidation of this compound.
Influence of Substituents on Oxidation Potential
The following diagram illustrates the expected influence of the chloro-substituent on the oxidation potential.
References
A Comparative Analysis of Chlorinated Phenol Degradation Pathways
Chlorinated phenols represent a significant class of environmental pollutants due to their widespread use as pesticides, disinfectants, and wood preservatives, as well as their formation as byproducts in industrial processes like paper bleaching. Their persistence, toxicity, and potential for bioaccumulation necessitate effective remediation strategies. This guide provides a comparative overview of the degradation pathways of three common chlorinated phenols: 2,4-dichlorophenol (2,4-DCP), 2,4,6-trichlorophenol (2,4,6-TCP), and pentachlorophenol (PCP), focusing on microbial, photochemical, and chemical oxidation methods.
Comparative Degradation Efficiency
The degradation efficiency of chlorinated phenols is influenced by the number and position of chlorine atoms on the phenol ring, as well as the chosen degradation method. Generally, an increase in the number of chlorine substituents enhances the compound's recalcitrance to microbial attack but can influence its susceptibility to chemical and photochemical degradation.
| Chlorinated Phenol | Degradation Method | Initial Concentration | Degradation Efficiency (%) | Key Intermediates | Reference |
| 2,4-Dichlorophenol (2,4-DCP) | Microbial (Aerobic) | 70.5 mg L⁻¹ | 96.2 (after optimization) | 3,5-dichlorocatechol | [1] |
| UV/Persulfate | - | ~99 (pseudo-first-order rate constant of 35.1 × 10⁻³ min⁻¹) | Hydroxylated and dechlorinated compounds | [2] | |
| Fungal Biotransformation | - | 20 - 50 (average) | Dichlorocatechol, chlorophenol | [3] | |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | Photocatalysis (UV/nano-TiO₂) | - | 100 (within 210 min) | - | [4] |
| Microbial (Activated Sludge) | 100 mg/L | 100 (within 300 min at 28°C) | - | [5] | |
| Photocatalysis (MgO-MgFe₂O₄) | 80 ppm | 93 (at 90 min) | Catechols, benzoquinones, hydroxyquinones | [6] | |
| Pentachlorophenol (PCP) | Photo-Fenton [H₂O₂/Fe(III)/HA] | - | >90 (after 5 h irradiation) | Tetrachlorohydroquinone, dichloromaleic acid | [7][8] |
| Fenton's Oxidation | 55 µM | Nearly 100 | Tetrachlorohydroquinone, dichloromaleic acid | [9] | |
| Sequential Photocatalysis and Laccase Catalysis | - | 99.7 (PCP), 99.2 (2,4-DCP) | Adipic acid, hexanediol, hydroquinol | [10] |
Microbial Degradation Pathways
Microbial degradation, employing bacteria and fungi, offers an environmentally friendly approach to detoxify chlorinated phenols. The degradation mechanisms vary depending on the microorganism and the aerobic or anaerobic conditions.
Aerobic Degradation
Under aerobic conditions, the initial step often involves the hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. This is followed by ring cleavage and further degradation into intermediates of central metabolic pathways.
For 2,4-Dichlorophenol , a common aerobic pathway involves its conversion to 3,5-dichlorocatechol.[11] This intermediate then undergoes either ortho or meta ring cleavage, leading to the formation of compounds that can enter the tricarboxylic acid (TCA) cycle.[12]
The degradation of 2,4,6-Trichlorophenol by aerobic microorganisms can also proceed through hydroxylation and subsequent ring cleavage. Some bacterial strains are capable of utilizing 2,4,6-TCP as a sole carbon and energy source.
The aerobic degradation of Pentachlorophenol by bacteria like Sphingobium chlorophenolicum involves an initial hydroxylation to tetrachlorohydroquinone, followed by reductive dehalogenation steps and eventual ring cleavage.
Fungal Degradation
Fungi, particularly white-rot fungi, are effective in degrading a wide range of recalcitrant organic pollutants, including chlorinated phenols, through the action of extracellular ligninolytic enzymes such as laccases and peroxidases.
Fungal degradation of 2,4-Dichlorophenol can proceed through hydroxylation to form dichlorocatechol.[3] Further transformation can involve conjugation with molecules like glucose or amino acids. The white-rot fungus Phanerochaete chrysosporium has been shown to metabolize 2,4-DCP to intermediates such as 2,4-dichloroanisole and 2-chloro-1,4-hydroquinone.[3]
For 2,4,6-Trichlorophenol , Phanerochaete chrysosporium oxidizes it to 2,6-dichloro-1,4-benzoquinone, which is then reduced to 2,6-dichloro-1,4-dihydroxybenzene before further degradation.[13]
Photochemical Degradation Pathways
Photochemical degradation methods, such as photocatalysis, utilize light energy to generate highly reactive oxygen species (ROS) that can mineralize chlorinated phenols to CO₂, H₂O, and inorganic chlorides.
Photocatalysis
In photocatalysis, a semiconductor material, most commonly titanium dioxide (TiO₂), is irradiated with light of sufficient energy to create electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are powerful oxidizing agents.
The photocatalytic degradation of 2,4,6-Trichlorophenol has been shown to be highly effective, achieving complete removal under optimal conditions.[4] The degradation is initiated by the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring opening. Intermediates can include catechols, benzoquinones, and hydroxyquinones.[6]
Chemical Oxidation Pathways
Chemical oxidation methods, such as the Fenton process, are advanced oxidation processes (AOPs) that generate hydroxyl radicals to degrade organic pollutants.
Fenton and Electro-Fenton Processes
The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The electro-Fenton process enhances this reaction by electrochemically generating Fe²⁺ and/or H₂O₂ in situ.
The Fenton oxidation of Pentachlorophenol leads to its degradation into intermediates like tetrachlorohydroquinone and dichloromaleic acid.[8][9] While complete degradation of PCP can be achieved, complete mineralization to CO₂ may not always occur, with the formation of smaller organic acids.[9] The degradation efficiency is highly dependent on factors such as pH, and the concentrations of iron and hydrogen peroxide.[14]
Experimental Protocols
Accurate monitoring of the degradation of chlorinated phenols and the identification of their byproducts are crucial for evaluating the effectiveness of any remediation strategy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.
Sample Preparation for Analysis
-
Aqueous Samples: For HPLC analysis, water samples are typically filtered through a 0.45-µm filter.[15] Acidification to pH <2 with an acid like HCl is often performed to preserve the analytes.[15] For GC-MS analysis, a derivatization step, such as in-situ acetylation, is often required to improve the volatility and chromatographic behavior of the phenolic compounds.[16] This involves converting the phenolate ions to their acetate derivatives.[16]
-
Extraction: Solid-phase extraction (SPE) is a common technique for concentrating the analytes from water samples and removing interfering substances.[15][17] C18 or polymeric sorbents are frequently used.[15][17] Liquid-liquid extraction with a solvent like hexane may also be employed.[18]
High-Performance Liquid Chromatography (HPLC) Method
-
System: An HPLC system equipped with a UV or photodiode array (PDA) detector is typically used.[15][19]
-
Column: A reversed-phase column, such as a C18 or a phenyl-functionalized column, is commonly employed.[15][17]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous phase (e.g., water with phosphoric acid or formic acid) is used for separation.[15][17]
-
Detection: Detection is typically performed at a wavelength where the chlorinated phenols exhibit strong absorbance, for example, around 225 nm or 280 nm.[19][20]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of external standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
System: A gas chromatograph coupled to a mass spectrometer is used for separation and identification.
-
Column: A capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized chlorinated phenols.[21][22]
-
Injection: A splitless injection is often used to enhance the sensitivity for trace analysis.[21]
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the target compounds. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C).[21]
-
Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for qualitative analysis and identification of unknown intermediates or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds.
-
Identification and Quantification: Compound identification is based on the retention time and the mass spectrum compared to a library of known compounds. Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection.[16][18]
Conclusion
The degradation of chlorinated phenols is a complex process with multiple pathways depending on the specific compound and the treatment technology employed. Microbial degradation offers a sustainable and cost-effective solution, with aerobic pathways generally leading to more complete mineralization. Photochemical and chemical oxidation methods provide rapid and effective degradation, particularly for more highly chlorinated and recalcitrant phenols. A thorough understanding of the degradation pathways and the intermediate products formed is essential for the development and optimization of efficient and safe remediation strategies for these persistent environmental pollutants. The analytical methods outlined provide the necessary tools for researchers to monitor these processes and ensure the complete removal of toxic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. iwaponline.com [iwaponline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Degradation pathways of pentachlorophenol by photo-Fenton systems in the presence of iron(III), humic acid, and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous combined Fenton's oxidation and biodegradation for the treatment of pentachlorophenol-contaminated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenton's oxidation of pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of pentachlorophenol and 2,4-dichlorophenol by sequential visible-light driven photocatalysis and laccase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. s4science.at [s4science.at]
- 16. ncasi.org [ncasi.org]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 20. jcsp.org.pk [jcsp.org.pk]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. gcms.cz [gcms.cz]
In Vitro Bioactivity of 2-Chloro-4-methoxyphenol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of 2-Chloro-4-methoxyphenol and its structurally related derivatives. Due to a notable lack of direct experimental data for this compound in the current scientific literature, this comparison is primarily based on the well-documented bioactivities of its parent compound, 4-methoxyphenol, and its prominent derivatives, including eugenol (4-allyl-2-methoxyphenol) and 2-methoxy-4-vinylphenol. The potential influence of the chloro-substitution on bioactivity is discussed based on established structure-activity relationships.
Overview of Compounds
This compound is a halogenated derivative of 4-methoxyphenol. Its derivatives, such as eugenol and 2-methoxy-4-vinylphenol, are naturally occurring phenolic compounds that have been extensively studied for their diverse biological effects. The introduction of a chlorine atom to the phenolic ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn can influence its biological activity.
Comparative Bioactivity Data
The following tables summarize the available in vitro bioactivity data for prominent derivatives of 2-methoxyphenol. It is important to note that direct comparative data for this compound is currently unavailable.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant capacity.
Table 1: In Vitro Antioxidant Activity of 2-Methoxyphenol Derivatives
| Compound | Assay | Result (IC50) | Reference |
| Eugenol (4-allyl-2-methoxyphenol) | DPPH Radical Scavenging | ~80% scavenging at 25 µg/mL | [1] |
| Bis-eugenol | DPPH Radical Scavenging | ~80% scavenging at 25 µg/mL | [1] |
| 2-Allyl-4-methoxyphenol | Anti-DPPH radical activity | More potent than eugenol | [2] |
| 2,4-Dimethoxyphenol | Anti-DPPH radical activity | More potent than eugenol | [2] |
Note: The presence of the phenolic hydroxyl group is crucial for the antioxidant activity of these compounds. The allyl group in eugenol is also thought to contribute to its antioxidant properties. The chlorination of the aromatic ring in this compound could potentially influence its antioxidant activity, but experimental data is needed for confirmation.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell models, typically RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Table 2: In Vitro Anti-inflammatory Activity of 2-Methoxyphenol Derivatives
| Compound | Cell Line | Key Findings | Reference |
| 2-Methoxy-4-vinylphenol (2M4VP) | RAW 264.7 | Dose-dependently inhibited NO and PGE2 production; Blocked LPS-induced iNOS and COX-2 expression.[3][4] | [3][4] |
| Eugenol | - | Known to possess anti-inflammatory properties. | [1] |
| Bis-eugenol | - | Exhibited higher anti-inflammatory activity than eugenol.[1] | [1] |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | RAW 264.7 | Significantly inhibited LPS-induced NO and PGE2 production and suppressed iNOS and COX-2 expression.[5] | [5] |
Note: Many 2-methoxyphenol derivatives demonstrate potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[3][4][5] The impact of chlorination on these pathways for this compound remains to be elucidated.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are of significant interest for developing new therapeutic agents. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 3: In Vitro Antimicrobial Activity of 2-Methoxyphenol and its Derivatives
| Compound | Microorganism(s) | Result (MIC/Activity) | Reference |
| Eugenol | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Active against both pathogens and spoilage bacteria. IC50 for S. aureus = 0.75 mM.[6][7] | [6][7] |
| 2-Methoxy-4-vinylphenol | Various | Possesses antimicrobial properties. | [8] |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibits antimicrobial activity and prevents biofilm formation. MIC for most clinical strains: 32–64 μg/ml.[9] | [9] |
| 2-Allyl-4-chlorophenol | - | The chloro- group suggests potential antimicrobial activity.[2] | [2] |
Note: The introduction of a chlorine atom to a phenolic structure, as seen with chlorothymol, can enhance antimicrobial activity.[9] This suggests that this compound may also possess significant antimicrobial properties, a hypothesis that warrants experimental validation.
Cytotoxicity
Evaluating the cytotoxic effects of these compounds is crucial for assessing their therapeutic potential and safety. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Table 4: In Vitro Cytotoxicity of 2-Methoxyphenol Derivatives
| Compound | Cell Line | Result (IC50/Effect) | Reference |
| Eugenol | Human breast cancer cells (MCF-7) | IC50 of 1.5 µM. | [10] |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 | IC50 of 0.400 μg/mL. | [10] |
| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 | IC50 of 5.73 μg/mL. | [10] |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 | IC50 of 1.29 μg/mL. | [10] |
| 4-Methoxyphenol | F344 rats | Demonstrated carcinogenicity in forestomach.[11] | [11] |
Note: While derivatives of 2-methoxyphenol show potential as anticancer agents, the parent compound, 4-methoxyphenol, has been associated with cytotoxicity and carcinogenicity in animal models.[11] The safety profile of this compound requires thorough investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. The final concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction: Mix the test sample solution with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Cell culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.
-
Incubation: Incubate the cells for a further 24 hours.
-
Griess reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial dilutions: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell seeding: Seed the desired cell line in a 96-well plate and allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm).
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common signaling pathways involved in the anti-inflammatory response and a general workflow for in vitro bioactivity screening.
Caption: LPS-induced pro-inflammatory signaling pathway.
Caption: General workflow for in vitro bioactivity screening.
Conclusion and Future Directions
While a comprehensive body of research exists for the bioactivities of various 2-methoxyphenol derivatives, there is a clear gap in the literature regarding this compound. Based on structure-activity relationships, it is plausible that this compound possesses significant antimicrobial and potentially modulated antioxidant and anti-inflammatory properties compared to its non-chlorinated counterparts.
Future research should focus on the systematic in vitro evaluation of this compound using the standardized assays outlined in this guide. Direct comparative studies with its parent compound and other key derivatives are essential to elucidate its bioactivity profile and potential as a novel therapeutic agent. Such studies will provide the necessary data to build a more complete understanding of the structure-activity relationships within this class of compounds.
References
- 1. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Chloro-4-methoxyphenol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-methoxyphenol, tailored for researchers and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Physicochemical and Safety Data
For quick reference, the key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₇ClO₂[1] |
| Molecular Weight | 158.58 g/mol [1] |
| Melting Point | 36-44°C[2] |
| Flash Point | 85°C (185°F)[1] |
| Density | 1.153 g/cm³[1] |
Hazard Profile
This compound is classified with the following hazards:
Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Experimental Protocols: Disposal Procedures
The inappropriate disposal of hazardous chemicals is illegal and poses a significant risk to both human health and the environment.[4] The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound waste and its containers.
Protocol 1: Disposal of this compound Waste
This protocol covers the disposal of the chemical itself, as well as materials heavily contaminated with it (e.g., spill cleanup materials).
Waste Collection & Storage:
-
Container Selection: Collect waste in a sturdy, leak-proof, and chemically compatible container.[4][5] The container must have a tight-fitting cap.[4]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly state "Hazardous Waste" and include the full chemical name, "this compound," along with its concentration and the date accumulation started.[5]
-
Segregation: Store the waste container in a designated, well-ventilated secondary containment bin.[4] Crucially, do not mix this waste with incompatible materials. Store away from strong oxidizing agents, strong acids, and strong bases.[6]
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste.[5] Store in a cool, dry place away from sources of ignition.[6][7]
Final Disposal:
-
Professional Disposal: The ultimate disposal method must be through an approved waste disposal plant or a licensed hazardous waste management company.[3][8] Never discharge this compound into drains, sewers, or the environment.[3]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with applicable local, state, and federal laws and regulations.[3]
Protocol 2: Disposal of Empty Containers
Containers that once held this compound must be decontaminated before disposal to ensure residual amounts are not released into the environment.
-
Thorough Emptying: Ensure the container is as empty as possible, with only minimal residue remaining.[5] If solids or sludge are present, the container must be disposed of as hazardous waste following Protocol 1.[5]
-
Triple Rinsing:
-
Label Removal: After triple rinsing and air-drying, completely remove, deface, or obliterate the original chemical label.[4]
-
Final Disposal: The clean, rinsed container can now be disposed of in a sanitary landfill or offered for recycling, depending on institutional policies.[3] Puncturing the container can prevent its reuse.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling 2-Chloro-4-methoxyphenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-4-methoxyphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Assessment: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, implementing appropriate safety measures is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure. The required level of protection varies with the task being performed.
| Task | Minimum Required PPE | Recommended Additional PPE for Higher-Risk Operations |
| Weighing and Handling Solid | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield |
| Preparing Solutions | - Nitrile gloves- Chemical resistant apron over a laboratory coat- Chemical splash goggles | - Face shield- Work in a fume hood |
| Conducting Reactions/Transfers | - Nitrile gloves (consider double gloving)- Chemical resistant apron over a laboratory coat- Chemical splash goggles- Work in a well-ventilated area or fume hood | - Full-face respirator if ventilation is inadequate |
| Cleaning and Decontamination | - Heavy-duty nitrile or butyl rubber gloves- Chemical resistant apron- Chemical splash goggles | - Face shield |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risks.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation or when working with solutions[3][4].
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Weighing and Transfer:
-
To minimize the generation of dust, handle the solid compound carefully.
-
Use a balance with a draft shield if available.
-
Utilize dedicated spatulas and weighing boats.
3. Solution Preparation:
-
Slowly add the solid this compound to the solvent to avoid splashing.
-
Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent such as sand or earth[4].
-
Sweep up the absorbed material and place it into a suitable, sealed container for disposal[3][5].
-
For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container[6].
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed[6].
-
Sharps: All contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous waste[6].
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
